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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Isopropylpiperazine Dihydrochloride in Medicinal Chemistry

Topic: 2-Isopropylpiperazine Dihydrochloride (CAS 84468-53-1) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary 2-Isopropylpiperazine dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Isopropylpiperazine Dihydrochloride (CAS 84468-53-1) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-Isopropylpiperazine dihydrochloride (CAS 84468-53-1) represents a high-value, privileged scaffold in modern drug discovery. Unlike the unsubstituted piperazine—a ubiquitous linker in approved drugs—the introduction of an isopropyl group at the C2 position introduces critical chirality , steric bulk , and conformational bias .

This modification transforms a passive linker into an active pharmacophore modulator. The isopropyl moiety mimics the side chain of the amino acid Valine, making this scaffold an essential tool for peptidomimetic design , particularly in the development of GPCR ligands, kinase inhibitors, and monoamine transporter modulators. This guide analyzes the physicochemical profile, synthetic pathways, and strategic application of this building block in lead optimization.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

The dihydrochloride salt form is the preferred state for storage and handling due to the hygroscopic and volatile nature of the free base.

PropertySpecification
Chemical Name 2-Isopropylpiperazine dihydrochloride
CAS Number 84468-53-1 (Racemic)
Molecular Formula C₇H₁₆N₂[2][3] · 2HCl
Molecular Weight 201.14 g/mol (Salt); 128.22 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Hygroscopicity High (Requires desiccation)
pKa (Calculated) pKa₁ ≈ 5.4, pKa₂ ≈ 9.8 (Piperazine core)
Stereochemistry Racemic (contains one chiral center at C2). Enantiomers available via asymmetric synthesis.

Structural Analysis: The "Isopropyl Effect"

In medicinal chemistry, the transition from piperazine to 2-isopropylpiperazine is a strategic "magic methyl" type optimization, but with greater steric impact.

Conformational Locking

The bulky isopropyl group at C2 forces the piperazine ring into a preferred chair conformation to minimize 1,3-diaxial interactions. The isopropyl group predominantly occupies the equatorial position. This restricts the conformational freedom of the N1 and N4 substituents, potentially reducing the entropic penalty upon binding to a target protein.

Metabolic Shielding

The C2-isopropyl group provides steric hindrance adjacent to the N1 nitrogen. This can:

  • Reduce N-oxidation: Sterically block metabolic enzymes (e.g., FMOs) from accessing the nitrogen lone pair.

  • Block α-hydroxylation: Protect the C2 and C3 positions from CYP450-mediated oxidation, extending the half-life (

    
    ) of the parent drug.
    
Peptidomimesis

The 2-isopropylpiperazine core effectively mimics the


-turn structure of peptides containing Valine. This is crucial for designing inhibitors of protein-protein interactions (PPIs).

Synthetic Routes & Manufacturing[2][11][12]

The synthesis of 2-isopropylpiperazine can be approached via two primary methodologies: Pyrazine Reduction (Cost-effective, Racemic) and Diketopiperazine Reduction (Enantioselective).

Route A: Catalytic Reduction of 2-Isopropylpyrazine

This is the industrial standard for generating the racemic scaffold (CAS 84468-53-1).

  • Precursor: 2-Isopropylpyrazine.

  • Reagents: H₂ (gas), Pd/C or PtO₂ catalyst.

  • Conditions: High pressure (50–100 psi), Ethanol/Acetic Acid solvent.

  • Mechanism: Complete saturation of the aromatic pyrazine ring.

  • Workup: Treatment with HCl gas in dioxane/ether precipitates the dihydrochloride salt.

Route B: The "Valine-Glycine" Diketopiperazine Route (Chiral)

For drug candidates requiring a specific enantiomer (e.g., (S)-2-isopropylpiperazine), this route utilizes the chiral pool (L-Valine).

Protocol Overview:

  • Coupling: N-Boc-L-Valine is coupled with Glycine methyl ester.

  • Cyclization: Acidic deprotection triggers intramolecular cyclization to form the diketopiperazine (3-isopropyl-2,5-piperazinedione).

  • Reduction: Strong reduction (LiAlH₄ or BH₃·THF) converts the carbonyls to methylenes.

  • Salt Formation: Trapping with HCl yields the enantiopure dihydrochloride.

Visualization of Synthetic Logic

Synthesis Valine L-Valine (Chiral Source) Coupling Step 1: Coupling (+ Glycine Ester) Valine->Coupling Dipeptide Linear Dipeptide Coupling->Dipeptide Cyclization Step 2: Cyclization (Reflux) Dipeptide->Cyclization DKP Diketopiperazine Intermediate Cyclization->DKP - MeOH Reduction Step 3: Reduction (LiAlH4 / THF) DKP->Reduction FreeBase (S)-2-Isopropylpiperazine (Free Base) Reduction->FreeBase SaltForm Step 4: Salt Formation (HCl/Dioxane) FreeBase->SaltForm Final 2-Isopropylpiperazine 2HCl (Solid) SaltForm->Final

Figure 1: Enantioselective synthesis pathway starting from L-Valine, ensuring defined stereochemistry for high-affinity ligand design.

Medicinal Chemistry Applications

Pharmacophore Mapping

In GPCR ligand design (e.g., 5-HT receptors, Dopamine receptors), the basic nitrogen of the piperazine usually forms a salt bridge with a conserved Aspartate residue. The 2-isopropyl group adds a hydrophobic vector that can target adjacent lipophilic pockets (e.g., Valine/Leucine clusters) in the receptor transmembrane domain.

Lead Optimization Case Study: Solubility & Selectivity

When optimizing a lead compound with a flat aromatic core, appending 2-isopropylpiperazine often yields better results than simple piperazine.

  • Solubility: The sp3 character and the disruption of planar stacking (due to the isopropyl twist) improve aqueous solubility.

  • Selectivity: The chirality at C2 discriminates between receptor subtypes. For example, (S)-isomers often show superior binding profiles in serotonin transporter (SERT) inhibitors compared to their (R)-counterparts or racemates.

Workflow: Handling & Deprotection

The dihydrochloride salt is stable but acidic. To use it in nucleophilic substitution (SNAr) or Buchwald-Hartwig coupling:

  • Free Basing: Dissolve the 2HCl salt in minimal water, basify with 2M NaOH to pH > 12, and extract exhaustively with DCM or CHCl₃.

  • In-situ Neutralization: Use an excess of organic base (DIPEA or TEA, 3-4 equivalents) directly in the reaction mixture if the solvent allows (e.g., DMF, DMSO).

Analytical Characterization

To validate the identity of CAS 84468-53-1, the following spectral features are diagnostic.

¹H NMR (D₂O, 400 MHz)
  • Isopropyl Methyls: A strong doublet (

    
     ~1.0–1.1 ppm, 6H) corresponding to the two CH₃ groups.
    
  • Methine (Isopropyl): A multiplet (

    
     ~1.8–2.0 ppm, 1H).
    
  • Ring Protons: A complex series of multiplets between

    
     3.0–3.8 ppm due to the non-equivalence created by the chiral center and the fixed chair conformation.
    
Mass Spectrometry (ESI+)
  • m/z: 129.1 [M+H]⁺ (Base peak).

  • Note: The chloride counterions are not observed in positive mode ESI.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a tightly closed container. Hygroscopic —store under inert atmosphere (Nitrogen/Argon) if possible to prevent clumping and stoichiometry drift (absorption of water weight).

  • Incompatibility: Strong oxidizing agents.[4]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 558976, 2-Isopropylpiperazine. Retrieved from [Link][5]

  • Rossen, K., et al. (1998). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters, 39(38), 6823-6826. (Context: Methodology for reducing substituted pyrazines).

Sources

Exploratory

2-Isopropylpiperazine dihydrochloride safety data sheet (SDS) hazards

Technical Safety Monograph: 2-Isopropylpiperazine Dihydrochloride Part 1: Executive Technical Summary 2-Isopropylpiperazine dihydrochloride (CAS: 84468-53-1) is a chiral piperazine derivative frequently employed as a bui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 2-Isopropylpiperazine Dihydrochloride

Part 1: Executive Technical Summary

2-Isopropylpiperazine dihydrochloride (CAS: 84468-53-1) is a chiral piperazine derivative frequently employed as a building block in the synthesis of pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors). While formally classified as an Irritant , its structural lineage to the piperazine class necessitates a higher tier of vigilance regarding potential sensitization.

This guide moves beyond the static data of a standard SDS, integrating field-proven handling protocols with the physicochemical logic that dictates them.

Chemical Identity Details
IUPAC Name 2-(Propan-2-yl)piperazine dihydrochloride
CAS Number 84468-53-1 (Racemic) / 1217663-39-2 ((R)-isomer)
Formula C7H18Cl2N2
Molecular Weight 201.14 g/mol
Physical State White to off-white crystalline solid
Acidity (pKa) ~9.8 and ~5.6 (Base form); Salt is acidic in solution.

Part 2: Hazard Identification & Expert Analysis

GHS Classification (Verified)

Based on data from major synthesis vendors (ChemScene, Fluorochem) and structural read-across principles:

Hazard Class Category Hazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1][3][4][5][6][7]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][2][3][4][5]
The "Hidden" Hazard: Sensitization Potential

Expert Insight: While this specific derivative may not yet carry the formal H334 (Respiratory Sensitizer) or H317 (Skin Sensitizer) tags found on the parent molecule (Piperazine), the precautionary principle must apply. Piperazine salts are notorious for inducing IgE-mediated hypersensitivity.

  • Mechanism: The secondary amine moiety can act as a hapten, binding to proteins (e.g., albumin) to form immunogenic complexes.

  • Operational Implication: Treat all dust generation as a high-risk event. Do not rely solely on the "Irritant" label.

Part 3: Risk Assessment Workflow (Visualization)

The following decision tree illustrates the logical flow for handling this compound, integrating the sensitization risk into the standard irritant protocol.

RiskAssessment Start START: Handling 2-Isopropylpiperazine 2HCl FormCheck Check Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid High Dust Risk Solution Aqueous Solution FormCheck->Solution Splash Risk Engineering Engineering Control Check Solid->Engineering FumeHood Chemical Fume Hood (Sash < 18 inches) Solution->FumeHood Engineering->FumeHood Acceptable WeighingStation Powder Containment Hood (HEPA Filtered) Engineering->WeighingStation Preferred PPE PPE Selection FumeHood->PPE WeighingStation->PPE StandardPPE Nitrile Gloves + Lab Coat + Goggles PPE->StandardPPE contained EnhancedPPE Double Nitrile + Respirator (N95/P100) if outside hood PPE->EnhancedPPE open bench (AVOID) Action Proceed with Experiment StandardPPE->Action EnhancedPPE->Action

Figure 1: Risk Assessment Logic Flow. Note the critical distinction between solid handling (inhalation risk) and solution handling (contact risk).

Part 4: Operational Safety Protocols

Protocol A: Safe Weighing of Dihydrochloride Salts

Causality: Dihydrochloride salts are hygroscopic and acidic. Moisture absorption can make the solid sticky, increasing the risk of spatula flicking (aerosolization).

  • Preparation:

    • Equip Double Nitrile Gloves (0.11 mm min thickness). The outer glove is sacrificial.

    • Place a static-dissipative mat or wipe the balance area with an anti-static wipe. Static charge disperses fine powders like piperazines.

  • Transfer:

    • NEVER weigh on an open bench. Use a Fume Hood or Powder Enclosure.

    • Use a funnel or weighing boat with a narrow neck to minimize surface area exposure.

  • Decontamination:

    • Immediately wipe the spatula with a wet paper towel (water solubilizes the salt) inside the hood before removing it.

    • Self-Validation: If you see white residue on the balance after weighing, the containment failed. Re-evaluate technique.

Protocol B: Dissolution & pH Adjustment

Causality: As a dihydrochloride, the initial pH in water will be highly acidic (pH < 2). Neutralizing this releases the free base, which may have different solubility and volatility profiles.

  • Dissolution:

    • Add the solid to water slowly. The heat of solution is generally mild, but local acidity is high.

  • Neutralization (if required):

    • When adjusting pH with NaOH or NaHCO3, expect foaming (if carbonate used) or heat generation .

    • Critical Step: Ensure the vessel is cooled (ice bath) if neutralizing >5g, as higher temperatures increase the vapor pressure of the free amine, increasing inhalation risk.

Part 5: Emergency Response Systems

This section outlines a self-validating response system. If an exposure occurs, follow this logic loop.

Scenario Immediate Action Mechanism of Action Validation Endpoint
Ocular Exposure Flush for 15 mins using an eyewash station. Hold eyelids open.The salt is acidic and corrosive to corneal tissue. Immediate dilution prevents permanent opacity.pH of eye surface returns to 7.4 (measured by medic, not user).
Skin Contact Drench & Soap. Remove contaminated clothing.[1][2][3][7] Wash with soap/water.[2][3]Piperazines bind to skin proteins. Acidic salts cause chemical burns.No redness or sticky sensation remains on skin.
Inhalation Evacuate to Fresh Air. Sit upright.Inhalation triggers bronchial irritation.[2]Breathing returns to normal rhythm; no wheezing.
Spill (Solid) Wet Wipe Method. Cover with wet paper towels, then scoop.Dry sweeping generates dust (inhalation hazard). Wetting solubilizes and traps the salt.Area is clean; no dust cloud visible.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558976, 2-Isopropylpiperazine. Retrieved from [Link]

  • New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]

Sources

Foundational

Technical Guide: 2-Isopropylpiperazine – Free Base vs. Dihydrochloride Salt

This guide details the technical distinctions, handling protocols, and synthetic applications for 2-isopropylpiperazine in its free base and dihydrochloride salt forms.[1] [1] Executive Summary In drug discovery and orga...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical distinctions, handling protocols, and synthetic applications for 2-isopropylpiperazine in its free base and dihydrochloride salt forms.[1]

[1]

Executive Summary

In drug discovery and organic synthesis, 2-isopropylpiperazine serves as a critical chiral or achiral diamine scaffold.[1] The choice between its Free Base (2-IPP-FB) and Dihydrochloride Salt (2-IPP-2HCl) determines experimental success.[1]

  • The Free Base is the reactive nucleophilic species required for bond formation (N-alkylation, amidation) but is chemically unstable (hygroscopic, absorbs CO₂).

  • The Dihydrochloride Salt is the thermodynamically stable form used for storage and transport but is non-nucleophilic and insoluble in most organic solvents until neutralized.[1]

This guide provides the physiochemical data, decision logic, and validated protocols to transition between these forms effectively.

Molecular Architecture & Physiochemical Profile[2]

The fundamental difference lies in the protonation state of the two nitrogen atoms.[1] 2-isopropylpiperazine contains two secondary amines; the N1 and N4 positions are chemically distinct due to the steric bulk of the C2-isopropyl group.[1]

Comparative Data Table
Feature2-Isopropylpiperazine (Free Base)2-Isopropylpiperazine Dihydrochloride
CAS Number (Racemic) 84468-53-1Varies by supplier
CAS Number ((R)-Isomer) Specific to enantiomer1217663-39-2
Molecular Formula C₇H₁₆N₂C₇H₁₆N₂[1][2][3] · 2HCl
Molecular Weight 128.22 g/mol 201.14 g/mol
Physical State Low-melting solid or viscous liquidCrystalline Solid (White/Off-white)
Melting Point ~40–50 °C (Lit.[1] varies)>250 °C (Decomposes)
Solubility DCM, MeOH, EtOAc, TolueneWater, DMSO, MeOH (limited)
pKa (Est.) pKa₁ ~9.8, pKa₂ ~5.6N/A (Already protonated)
Hygroscopicity High (Deliquescent)Moderate to Low
Air Stability Poor (Absorbs CO₂ to form carbamates)Excellent

Critical Note on Stereochemistry: The C2-isopropyl group introduces a chiral center.[1] Commercial sources often supply the dihydrochloride as specific enantiomers ((R) or (S)) to prevent racemization during storage.[1] The free base is prone to slow racemization if heated excessively in the presence of strong bases.[1]

Synthetic Utility & Reactivity

Nucleophilicity & Stoichiometry

The Free Base possesses two lone pairs available for nucleophilic attack.[1]

  • N4 (Distal): Less sterically hindered; typically reacts first in controlled alkylations.[1]

  • N1 (Proximal): Hindered by the isopropyl group; requires forcing conditions or protection of N4.[1]

The Dihydrochloride Salt has both nitrogens protonated (


), rendering them non-nucleophilic. To participate in 

or acylation reactions, the salt must be deprotonated .

Stoichiometry Rule: When using the salt in a reaction, you must add at least 2.0 equivalents of an auxiliary base (e.g., TEA, DIPEA, K₂CO₃) to liberate the free amine in situ.



Decision Matrix: Which Form to Use?

DecisionMatrix Start Select Form Storage Long-Term Storage? Start->Storage ReactionType Reaction Solvent? Storage->ReactionType No (Immediate Use) UseSalt Use Dihydrochloride Salt (Stable) Storage->UseSalt Yes Aqueous Water/DMSO ReactionType->Aqueous Polar Organic DCM/THF/Toluene ReactionType->Organic Non-Polar Aqueous->UseSalt Soluble UseBase Use Free Base (Soluble) Organic->UseBase Preferred InSitu Use Salt + 2.5 eq. DIPEA (In-Situ Neutralization) Organic->InSitu Alternative

Figure 1: Decision matrix for selecting the appropriate 2-isopropylpiperazine form based on storage needs and solvent compatibility.

Handling, Stability & Storage

The "Carbamate Trap" (Free Base Hazard)

Piperazine free bases are "CO₂ sponges."[1] Exposure to atmospheric air leads to the rapid formation of solid carbamates (zwitterions), which can alter stoichiometry and crash out of solution.

  • Symptom: A clear oil turns cloudy or forms a white crust upon standing.[1]

  • Prevention: Always handle the free base under Nitrogen or Argon.[1] Store at -20°C.

Salt Stability

The dihydrochloride salt is robust.[1] It protects the amine from oxidation and CO₂ absorption.[1]

  • Storage: Ambient temperature, desiccated.

  • Handling: Can be weighed on an open benchtop for short periods.[1]

Experimental Protocols

Protocol A: Isolation of Free Base from Dihydrochloride Salt

Use this when the reaction solvent (e.g., Toluene, Ether) cannot dissolve the salt or the auxiliary base salts.

Reagents:

  • 2-Isopropylpiperazine[1][2][3][4][5] · 2HCl (10.0 mmol, 2.01 g)

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step:

  • Dissolution: Place 2.01 g of the dihydrochloride salt in a separatory funnel. Add 10 mL of distilled water. Shake until fully dissolved.

  • Basification: Slowly add 10 mL of 4M NaOH (approx. 40 mmol, 4 eq). The solution will heat up slightly (exothermic).[1] Check pH; it must be >12.[1]

  • Extraction: Add 20 mL of DCM. Shake vigorously for 2 minutes. Allow layers to separate.[1] The free base will migrate into the DCM (bottom layer).[1]

  • Repeat: Collect the organic layer. Extract the aqueous layer two more times with 10 mL DCM to ensure quantitative recovery.[1]

  • Drying: Combine organic extracts. Add anhydrous Na₂SO₄ and let stand for 10 minutes.

  • Concentration: Filter off the solid drying agent.[1] Concentrate the filtrate under reduced pressure (Rotavap) at 30°C.

    • Note: Do not overheat; the free base is volatile.[1]

  • Yield: Expect a colorless to pale yellow viscous oil/solid.[1] Store immediately under inert gas.

Protocol B: In-Situ Neutralization (Coupling Reaction)

Use this for standard amide couplings or SNAr reactions in DMF/DCM.[1]

Reagents:

  • 2-Isopropylpiperazine[1][2][3][4][5] · 2HCl (1.0 eq)

  • Electrophile (e.g., Acid Chloride or Alkyl Halide) (1.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent (DCM or DMF)

Step-by-Step:

  • Suspend the Dihydrochloride Salt in the solvent.[1] It will likely not dissolve.[1]

  • Add DIPEA (3.0 equivalents).[1]

    • Mechanism:[6][7] The DIPEA scavenges the HCl.[1] The mixture should clarify as the lipophilic free base is liberated and dissolves.[1]

  • Stir for 10–15 minutes to ensure complete neutralization.

  • Add the Electrophile .[1] Proceed with the reaction.

Visualizing the Neutralization Workflow

Neutralization Salt 2-IPP · 2HCl (Solid, Water Soluble) Mix Dissociation (Protonated Species) Salt->Mix Water Water Water->Mix Base NaOH (aq) FreeBaseAq Free Base (Aqueous Dispersion) Mix->FreeBaseAq + NaOH (pH > 12) DCM DCM Extraction FreeBaseAq->DCM OrganicLayer Organic Layer (Free Base + DCM) DCM->OrganicLayer Partition Coeff. AqueousWaste Aqueous Waste (NaCl + H2O) DCM->AqueousWaste Final Evaporation -> Pure 2-IPP Free Base OrganicLayer->Final Dry & Conc.

Figure 2: Chemical workflow for converting the dihydrochloride salt to the free base via liquid-liquid extraction.[1]

References

  • PubChem. 2-Isopropylpiperazine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9] Journal of Chemical & Engineering Data, 54(11), 2914-2917. (Provides foundational pKa data for piperazine derivatives).

  • BenchChem.Stability and Storage of Piperazine Derivatives. (General guidance on piperazine salt stability).

Sources

Exploratory

2-Isopropylpiperazine dihydrochloride melting point and physical appearance

The following technical guide details the physicochemical characterization, synthesis, and experimental handling of 2-Isopropylpiperazine dihydrochloride . CAS No: 84468-53-1 (Dihydrochloride) | Free Base CAS: 4318-42-7...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and experimental handling of 2-Isopropylpiperazine dihydrochloride .

CAS No: 84468-53-1 (Dihydrochloride) | Free Base CAS: 4318-42-7 Molecular Formula: C


H

Cl

N

| Molecular Weight: 201.14 g/mol [1]

Executive Summary

2-Isopropylpiperazine dihydrochloride is a critical heterocyclic building block in medicinal chemistry, particularly valued for introducing steric bulk and chirality into drug scaffolds without significantly altering lipophilicity. Structurally, it is a piperazine ring substituted at the C2 position with an isopropyl group.[2] This substitution breaks the symmetry of the piperazine ring, creating a chiral center (if enantiomerically pure) and influencing the conformational dynamics of the molecule. It is widely used in the synthesis of GPCR ligands, kinase inhibitors, and antifungal agents.

Physicochemical Characterization

Physical Appearance & State[1]
  • Appearance: White to off-white crystalline powder.[1]

  • Texture: Fine crystalline solid; tends to clump due to hygroscopicity.

  • Odor: Odorless to faint amine-like smell (distinct from the pungent odor of the free base).[1]

Melting Point & Thermal Behavior

Unlike its free base counterpart, which is a liquid or low-melting solid (BP 180–181 °C), the dihydrochloride salt exhibits high thermal stability up to its decomposition point.

PropertyValue / ObservationNotes
Melting Point (2HCl) > 210 °C (Decomposes) Exact MP varies by crystal habit and hydration state.[1] Often browns/chars before distinct melting.
Boiling Point (Free Base) 180–181 °CLiterature value for 1-isopropylpiperazine (isomer) or 2-isopropylpiperazine free base.[1]
Hygroscopicity HighRapidly absorbs atmospheric moisture; must be stored under desiccant.
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Et

O, DCM).

Critical Note on Melting Point: Piperazine dihydrochloride salts often lack a sharp melting point. They typically undergo sublimation or decomposition (discoloration) above 200°C. For characterization, elemental analysis and NMR are superior to melting point determination.

Structural Identifiers
  • SMILES: CC(C)C1CNCCN1.Cl.Cl

  • InChI Key: YSTRELSNCHRZSI-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis & Purification

The most robust route to high-purity 2-isopropylpiperazine dihydrochloride utilizes the reduction of 3-isopropylpiperazin-2-one .[1] This method avoids the formation of regioisomers common in direct alkylation strategies.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Valine L-Valine Methyl Ester (Starting Material) Intermediate1 N-Chloroacetyl Valine Ester Valine->Intermediate1 DCM, Et3N, 0°C Chloroacetyl Chloroacetyl Chloride (Acylation Agent) Chloroacetyl->Intermediate1 Cyclization Cyclization (NH3/MeOH) Intermediate1->Cyclization Heat Piperazinone 3-Isopropylpiperazin-2-one Cyclization->Piperazinone Reduction Reduction (LiAlH4 / THF) Piperazinone->Reduction Reflux, 12h FreeBase 2-Isopropylpiperazine (Free Base) Reduction->FreeBase Fieser Workup SaltFormation Salt Formation (HCl in Dioxane) FreeBase->SaltFormation FinalProduct 2-Isopropylpiperazine Dihydrochloride SaltFormation->FinalProduct Precipitation

Caption: Step-wise synthetic pathway from L-Valine to 2-Isopropylpiperazine 2HCl.

Step-by-Step Methodology
Step 1: Synthesis of 3-Isopropylpiperazin-2-one
  • Reagents: L-Valine methyl ester hydrochloride (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.2 eq), DCM (Solvent).

  • Procedure:

    • Suspend L-Valine methyl ester HCl in DCM at 0°C.

    • Add Triethylamine dropwise followed by Chloroacetyl chloride. Stir for 2 hours.

    • Wash organic layer with water, dry over Na

      
      SO
      
      
      
      , and concentrate to yield the N-chloroacetyl intermediate.
    • Dissolve intermediate in methanolic ammonia (7N NH

      
       in MeOH) and heat in a sealed tube at 60°C for 12 hours to induce cyclization.
      
    • Purification: Concentrate and recrystallize from EtOAc/Hexane to obtain 3-isopropylpiperazin-2-one as a white solid.[1]

Step 2: Reduction to 2-Isopropylpiperazine
  • Reagents: 3-Isopropylpiperazin-2-one (1.0 eq), LiAlH

    
     (2.5 eq), Dry THF.
    
  • Procedure:

    • Prepare a suspension of LiAlH

      
       in dry THF under Argon/Nitrogen.
      
    • Add the piperazinone solution dropwise at 0°C (Caution: Exothermic).

    • Reflux the mixture for 12–16 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

      
      ), then 15% NaOH (1 mL), then water (3 mL).
      
    • Filter the granular precipitate and dry the filtrate.[3] Concentrate to yield the free base as a colorless oil or low-melting solid.[1]

Step 3: Salt Formation (Dihydrochloride)
  • Reagents: Crude Free Base, 4M HCl in Dioxane (or Et

    
    O).
    
  • Procedure:

    • Dissolve the free base in a minimal amount of dry Ethanol or Methanol.

    • Add 4M HCl in Dioxane dropwise with stirring at 0°C until pH < 2.

    • A white precipitate will form immediately.[3]

    • Dilute with cold Diethyl Ether to maximize precipitation.

    • Isolation: Filter the solid under inert atmosphere (Argon) to prevent moisture absorption. Wash with dry Ether.

    • Drying: Dry in a vacuum oven at 40°C over P

      
      O
      
      
      
      .

Analytical Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following markers.

TechniqueExpected Signals / ResultDiagnostic Interpretation

H NMR (D

O)

0.9–1.0 (d, 6H, Isopropyl methyls)

1.8–2.0 (m, 1H, CH-isopropyl)

3.0–3.6 (m, 7H, Piperazine ring protons)
The doublet at ~1.0 ppm is the signature of the isopropyl group.[4][5] The integration of ring protons (7H) confirms the piperazine core.

C NMR
~18-19 ppm (CH

)~28 ppm (CH-iPr)~40-55 ppm (Ring Carbons)
Absence of carbonyl peak (~170 ppm) confirms successful reduction of the piperazinone.[1]
Elemental Analysis C: ~41.8%, H: ~9.0%, N: ~13.9%Deviations >0.4% suggest hydration or trapped solvent (common with HCl salts).
Silver Nitrate Test White precipitate (AgCl)Confirms presence of chloride counterions.

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Respiratory Sensitizer.

  • Storage: Hygroscopic. Store at room temperature (or 2-8°C for long term) in a tightly sealed container under inert gas (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558976, 2-Isopropylpiperazine. Retrieved from [Link]

  • Micklefield, J. et al. (2004). A Practical Synthesis of Enantiomerically Pure 2-Substituted Piperazines. Organic Syntheses.[3] (Methodology adaptation for piperazinone reduction). Retrieved from [Link]

  • World Intellectual Property Organization (WIPO).Patent WO2011006590A: Process for the preparation of piperazine compounds. (Reference for melting point ranges of piperazine salt intermediates).

Sources

Foundational

A Senior Application Scientist's Guide to High-Purity 2-Isopropylpiperazine Dihydrochloride: From Sourcing to Quality Verification

For researchers, medicinal chemists, and professionals in drug development, the procurement of high-purity reagents is a critical, foundational step that dictates the trajectory of experimental success and reproducibilit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the procurement of high-purity reagents is a critical, foundational step that dictates the trajectory of experimental success and reproducibility. Among the vast constellation of chemical entities, 2-Isopropylpiperazine dihydrochloride (CAS No: 84468-53-1 for the racemate) has emerged as a significant building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The piperazine moiety itself is a privileged scaffold in medicinal chemistry, known for its ability to modulate physicochemical properties such as solubility and basicity, which are crucial for drug efficacy.[1] This guide provides an in-depth technical overview of sourcing, pricing, and—most importantly—the stringent quality verification of high-purity 2-Isopropylpiperazine dihydrochloride.

Section 1: Sourcing and Procurement of High-Purity 2-Isopropylpiperazine Dihydrochloride

The commercial availability of 2-Isopropylpiperazine dihydrochloride varies in terms of purity, quantity, and whether it is the racemic mixture or a specific enantiomer, such as the (R)- or (S)- form.[2][3][4] Selecting a reliable supplier is paramount and should be guided by several key considerations beyond just the initial price point.

Identifying Reputable Suppliers

A number of chemical suppliers specialize in providing complex organic molecules for research and development. Based on available data, the following companies are notable suppliers of 2-Isopropylpiperazine dihydrochloride or its derivatives:

SupplierProduct Name/VariantPurityNotes
Fluorochem 2-Isopropylpiperazine dihydrochloride95+%Offers various pack sizes.[5]
ChemScene (R)-2-Isopropylpiperazine dihydrochloride≥98%Specializes in bioactive small molecules.[2]
2a biotech (R)-2-Isopropylpiperazine dihydrochloride96%+Provides custom synthesis services.[4]
Sigma-Aldrich (Merck) 2-Ethylpiperazine dihydrochloride-While not the exact compound, they are a major supplier of related piperazine derivatives and analytical standards.
Thermo Fisher Scientific (S)-1-Boc-2-isopropylpiperazine97%A key intermediate for the synthesis of the target compound.[6]

It is crucial for procurement departments and researchers to engage with suppliers who provide comprehensive documentation, including Certificates of Analysis (CoA), Safety Data Sheets (SDS), and detailed analytical data.

Navigating Pricing and Purity Grades

The price of 2-Isopropylpiperazine dihydrochloride is not always publicly listed and can fluctuate based on several factors:

  • Purity: Higher purity grades (e.g., >98%) command a premium price due to the additional purification steps required.

  • Chirality: Enantiomerically pure forms, such as the (R)- or (S)-isomer, are significantly more expensive than the racemic mixture due to the complexities of asymmetric synthesis or chiral resolution.

  • Scale: The price per gram typically decreases with larger bulk orders.

  • Supplier: Prices can vary between suppliers based on their synthesis routes, quality control processes, and inventory levels.

For accurate pricing, it is standard practice to request a formal quotation from the prospective suppliers. This also provides an opportunity to inquire about available analytical data and lead times.

Section 2: In-House Quality Verification: A Necessity for Scientific Integrity

While a supplier's Certificate of Analysis provides a baseline for quality, independent verification is a cornerstone of good laboratory practice (GLP) and is essential for ensuring the integrity of your research. The following section outlines detailed protocols for the comprehensive quality assessment of 2-Isopropylpiperazine dihydrochloride.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Given that the piperazine core lacks a strong chromophore for UV detection, a common and effective approach is derivatization to introduce a UV-active moiety.[7][8] An alternative for compounds without a chromophore is the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For this guide, we will detail a derivatization method followed by HPLC-UV analysis.

Experimental Protocol: HPLC-UV Analysis with Derivatization

  • Derivatization Reagent Preparation: Prepare a 10 mM solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 2-Isopropylpiperazine dihydrochloride reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This is your stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the supplied 2-Isopropylpiperazine dihydrochloride into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution in separate vials, add 100 µL of a 0.1 M sodium borate buffer (pH 9.0).

    • Add 200 µL of the NBD-Cl solution.

    • Cap the vials and heat at 60°C for 30 minutes.

    • Cool to room temperature and add 600 µL of the diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 470 nm.

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the derivatized 2-Isopropylpiperazine dihydrochloride in the sample chromatogram to the calibration curve generated from the standards.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is an effective technique for confirming the molecular weight of 2-Isopropylpiperazine. The dihydrochloride salt will typically show the protonated free base in the positive ion mode.

  • Expected Ion: [M+H]⁺, where M is the molecular weight of the free base (C₇H₁₆N₂), which is approximately 128.22 g/mol .[9] Therefore, the expected m/z would be around 129.23.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the purity of the sample. The spectra should be consistent with the structure of 2-Isopropylpiperazine dihydrochloride. Key expected signals in the ¹H NMR spectrum would include those corresponding to the isopropyl group (a doublet and a septet) and the piperazine ring protons.

Workflow for Supplier Selection and Quality Control

The following diagram illustrates a logical workflow for selecting a supplier and performing in-house quality control for high-purity 2-Isopropylpiperazine dihydrochloride.

Supplier Selection and QC Workflow cluster_sourcing Sourcing and Procurement cluster_qc In-House Quality Control start Identify Potential Suppliers request_quotes Request Quotes and Documentation (CoA, SDS) start->request_quotes evaluate_suppliers Evaluate Suppliers (Purity, Price, Lead Time) request_quotes->evaluate_suppliers select_supplier Select and Procure Reagent evaluate_suppliers->select_supplier receive_reagent Receive Reagent and Documentation select_supplier->receive_reagent hplc_purity Purity Analysis (HPLC-UV/ELSD) receive_reagent->hplc_purity ms_identity Identity Confirmation (MS) hplc_purity->ms_identity nmr_structure Structural Confirmation (NMR) ms_identity->nmr_structure decision Meets Specifications? nmr_structure->decision final_approval Approve for Use in R&D quarantine Quarantine/Reject Batch decision->final_approval Yes decision->quarantine No caption Figure 1: A comprehensive workflow for sourcing and quality control.

Caption: A comprehensive workflow for sourcing and quality control.

Section 3: Synthesis and Purification Overview

For research groups with the capability, in-house synthesis of 2-Isopropylpiperazine dihydrochloride can be an option. A common synthetic route involves the reaction of a suitable starting material with a source of the isopropyl group, followed by cyclization to form the piperazine ring.

A general synthetic approach could involve the reductive amination of a piperazine precursor.[10] The subsequent purification is critical for achieving high purity. Recrystallization from a suitable solvent system, such as an ethanol/ether mixture, is a common method for purifying the dihydrochloride salt.[11] The progress of purification should be monitored by the analytical techniques described in Section 2.

Section 4: Safety and Handling

2-Isopropylpiperazine dihydrochloride, like many amine hydrochlorides, should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) provided by the supplier.[12][13][14][15][16] General safety measures include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The successful use of 2-Isopropylpiperazine dihydrochloride in research and drug development is contingent upon a diligent approach to sourcing and rigorous in-house quality verification. By partnering with reputable suppliers and implementing a robust analytical program, researchers can ensure the integrity of their starting materials, which is a fundamental prerequisite for generating reliable and reproducible scientific data. The insights and protocols provided in this guide serve as a comprehensive resource for navigating the complexities of procuring and validating this important chemical building block.

References

  • KOHOKU KOGYO Specified Chemical Substances List . KOHOKU KOGYO. [Link]

  • Piperazine Dihydrochloride USP 2025 . USP. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC . National Center for Biotechnology Information. [Link]

  • Products - 2a biotech . 2a biotech. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI . MDPI. [Link]

  • (S)-(+)-Epichlorohydrin CAS 67843-74-7 Assay ≥99.5% (GC) e.e ≥99.5% High Purity . Ruifu Chemical. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc . United Nations Office on Drugs and Crime. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate . ResearchGate. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Request PDF - ResearchGate . ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]

  • China China Piperazine Manufacturers, Pricelist Manufacturer, Supplier | Theorem Chemical . Theorem Chemical. [Link]

  • Lithium hydride | 7580-67-8 - BuyersGuideChem . BuyersGuideChem. [Link]

  • Green Procurement Standard . Shindengen. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Reliable, High-Purity Solvents Supplier for Pharmaceutical Ingredients | Univar Solutions . Univar Solutions. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed . PubMed. [Link]

  • 2-(Propan-2-yl)piperazine | C7H16N2 | CID 558976 - PubChem . PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Bond Formation with Sterically Hindered Amines

Case Study: Acylation of 2-Isopropylpiperazine using HATU/DIPEA Executive Summary & Core Challenge The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous GPCR ligands and kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Acylation of 2-Isopropylpiperazine using HATU/DIPEA

Executive Summary & Core Challenge

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous GPCR ligands and kinase inhibitors. However, 2-isopropylpiperazine presents a distinct synthetic challenge due to the steric bulk of the isopropyl group at the C2 position.

While the N4 nitrogen is relatively accessible, the N1 nitrogen (adjacent to the isopropyl group) is significantly hindered. Standard coupling reagents (EDC/HOBt, HBTU) often fail to drive this reaction to completion, resulting in low yields, deletion sequences, or excessive racemization of the incoming amino acid due to slow kinetics.

This guide details a high-efficiency protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to overcome this energy barrier.

Mechanistic Rationale: Why HATU?

The choice of HATU over traditional reagents (like HBTU) is not merely a preference but a kinetic necessity for hindered amines.

  • The HOAt Effect: HATU generates an active ester with HOAt (1-hydroxy-7-azabenzotriazole).[1][2] Unlike the HOBt esters generated by HBTU, the HOAt ester possesses a pyridine nitrogen atom.

  • Neighboring Group Participation: This pyridine nitrogen forms a hydrogen bond with the incoming amine (in this case, 2-isopropylpiperazine), effectively "templating" the amine and positioning it for optimal nucleophilic attack on the carbonyl carbon.

  • Kinetic Acceleration: This pre-organization accelerates the reaction rate by orders of magnitude, outcompeting the background rate of oxazolone formation (racemization).

Figure 1: Mechanistic Pathway of HATU Activation

HATU_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Activation (Fast) HATU HATU (Reagent) HATU->ActiveEster Activation (Fast) DIPEA DIPEA (Base) DIPEA->ActiveEster Activation (Fast) Transition 7-Membered Cyclic Transition State (H-Bond Stabilized) ActiveEster->Transition + Amine Amine 2-Isopropylpiperazine (Hindered Nucleophile) Product Amide Product Transition->Product Nucleophilic Attack

Caption: The pyridine nitrogen in the HATU-derived active ester facilitates a cyclic transition state, accelerating attack by the hindered 2-isopropylpiperazine.

Experimental Protocol

Safety Note: HATU is a potent sensitizer and potential allergen.[3] DIPEA is corrosive. All operations must be performed in a fume hood.

3.1. Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Carboxylic Acid 1.0ElectrophileFmoc-AA-OH or organic acid.
HATU 1.1 - 1.2Coupling AgentExcess ensures complete activation.
DIPEA 2.0 - 3.0Base2.0 equiv if acid is free; 3.0+ if amine is a salt (e.g., HCl).
2-Isopropylpiperazine 1.0 - 1.2NucleophileUse slight excess if acid is the precious component.
Solvent N/AMediumDMF (preferred) or NMP.[4] Anhydrous.
3.2. Step-by-Step Workflow

Step 1: Preparation of Reagents

  • Ensure DMF is anhydrous (water content < 0.05%). Water hydrolyzes the active ester.

  • If using 2-isopropylpiperazine dihydrochloride, calculate extra DIPEA (2 equiv) to neutralize the salt.

Step 2: Activation (The "Pre-activation" Debate)

  • Standard Method: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.1 M concentration).

  • Cool the solution to 0°C (ice bath) to suppress initial racemization.

  • Add DIPEA (1.0 equiv) dropwise. Stir for 1-2 minutes only .

    • Critical Insight: Do not pre-activate for >5 minutes. Prolonged activation can lead to guanidinium side-product formation with the amine of the coupling reagent itself.

Step 3: Coupling

  • Immediately add the 2-Isopropylpiperazine (1.0 - 1.2 equiv) to the activated mixture.

  • Add the remaining DIPEA (1.0 - 2.0 equiv) to ensure the reaction pH remains basic (pH 8-9 on wet paper).

  • Remove ice bath and allow to warm to Room Temperature (RT).

Step 4: Monitoring & Workup

  • Stir at RT for 1–2 hours.

  • Monitor via LC-MS. Look for the disappearance of the acid peak (M+1) and appearance of the product.

  • Quench: Dilute with EtOAc, wash with 5% NaHCO3 (removes unreacted acid/HOAt), then 1M HCl (removes unreacted amine/DIPEA), then Brine.

Figure 2: Operational Workflow

Protocol_Flow cluster_activation Activation Phase (0°C) cluster_coupling Coupling Phase (RT) Start Start: Weigh Reagents Mix1 Dissolve Acid + HATU in DMF Start->Mix1 AddBase Add DIPEA (1.0 eq) Stir 1-2 mins Mix1->AddBase AddAmine Add 2-Isopropylpiperazine + Remaining DIPEA AddBase->AddAmine Immediate Addition Reaction Stir 1-2 Hours Monitor LC-MS AddAmine->Reaction Finish Workup (EtOAc/Wash) Reaction->Finish

Caption: Optimized addition sequence to minimize side reactions and maximize yield.

Troubleshooting & Optimization

Even with HATU, the steric wall of the isopropyl group can be stubborn.

A. Incomplete Conversion?

If LC-MS shows starting material remaining after 2 hours:

  • Switch Solvent: Move from DMF to NMP (N-methylpyrrolidone). NMP is better at breaking up intermolecular aggregates and hydrogen bonding networks.

  • Heat: Gently heat the reaction to 40-50°C . Warning: This increases the risk of racemization.[4] Only use if the acid is achiral (e.g., Glycine, Succinic acid) or if the chiral center is not alpha to the carbonyl.

B. Racemization Observed?

If you observe the D-isomer of your amino acid in the product:

  • Collidine Substitution: Replace DIPEA with 2,4,6-Collidine (TMP). Collidine is a weaker, more hindered base that is less likely to abstract the alpha-proton of the activated ester, significantly reducing epimerization [1].

  • Oxyma Pure: Consider switching to DIC/Oxyma Pure. While HATU is the gold standard for yield, Oxyma-based couplings sometimes offer a better racemization profile for specific sensitive residues (e.g., Cys, His).

Comparative Performance Data (Representative)

Coupling Fmoc-Phe-OH to hindered secondary amines.

Reagent SystemYield (2h, RT)Racemization (% D-isomer)
HBTU / DIPEA 45%2.5%
HATU / DIPEA 92% 0.8%
HATU / Collidine 90%< 0.2%
References
  • Carpino, L. A. (1993).[5] "1-Hydroxy-7-azabenzotriazole.[1][2][6][7] An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Albericio, F., & Boman, J. M. (1999). "Peptide Coupling Reagents." In Methods in Molecular Biology, Vol 298.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

Sources

Application

Optimization of 2-Isopropylpiperazine Free Base Isolation: A High-Yield Biphasic Protocol

Abstract & Strategic Overview 2-Isopropylpiperazine (CAS: 4318-42-7) is a critical pharmacophore in the synthesis of bioactive molecules, particularly in HIV protease inhibitors and calcium channel blockers. While commer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Isopropylpiperazine (CAS: 4318-42-7) is a critical pharmacophore in the synthesis of bioactive molecules, particularly in HIV protease inhibitors and calcium channel blockers. While commercially available as the stable dihydrochloride salt (CAS: 84468-53-1), most nucleophilic substitution or coupling reactions require the highly reactive free base form.

The Challenge: Piperazine derivatives are notoriously hydrophilic. With a predicted LogP of ~0.57 and high water solubility, standard neutralization-extraction protocols often suffer from low yields (<60%) due to the free base partitioning back into the aqueous phase.

The Solution: This protocol utilizes a Salt-Saturation Assisted Biphasic Extraction (SSABE) method. By thermodynamically modifying the aqueous phase with sodium chloride (salting out) and utilizing a high-density solvent (Dichloromethane), we shift the partition coefficient (


) to favor the organic phase, consistently achieving yields >90% with high purity.

Chemical Principles & Mechanistic Logic

Acid-Base Equilibria

The dihydrochloride salt possesses two acidic protons. To liberate the nucleophilic free base, the pH of the solution must be elevated significantly above the highest pKa value of the piperazine ring.

  • pKa1 (N1): ~5.3

  • pKa2 (N4): ~9.7

Target pH: To ensure >99% deprotonation of the secondary amine, the aqueous phase must reach pH ≥ 12.0 . Using the Henderson-Hasselbalch equation, at pH 12, the ratio of free base to protonated species is


.
Phase Partitioning Strategy
  • Solvent Choice: Dichloromethane (DCM) is selected over Ethyl Acetate or Diethyl Ether. DCM’s polarity matches the amine’s dipole moment better than non-polar ethers, and it forms a distinct lower layer, facilitating separation from the heavy, salt-saturated aqueous phase.

  • Salting Out Effect: Adding solid NaCl increases the ionic strength of the aqueous phase. This disrupts the hydration shell around the polar piperazine molecules, forcing them into the organic phase (Setschenow equation).

Materials & Equipment

CategoryItemSpecification
Reagents 2-Isopropylpiperazine[1][2][3][4] · 2HCl>95% Purity
Sodium Hydroxide (NaOH)5 M Aqueous Solution (or pellets)
Dichloromethane (DCM)HPLC Grade
Sodium Chloride (NaCl)Granular, ACS Reagent
Sodium Sulfate (Na₂SO₄)Anhydrous, Granular
Equipment pH Meter / High-range stripsRange 10–14
Separatory FunnelBorosilicate glass, PTFE stopcock
Rotary EvaporatorVacuum < 10 mbar, Water bath 40°C

Experimental Protocol: SSABE Method

Step 1: Dissolution & Temperature Control
  • Weigh 10.0 g (approx. 50 mmol) of 2-Isopropylpiperazine dihydrochloride into a 250 mL Erlenmeyer flask.

  • Add 30 mL of deionized water .

    • Note: Use the minimum volume of water necessary to dissolve the salt. Excess water increases the absolute amount of product lost to the aqueous phase during extraction.

  • Place the flask in an ice-water bath (0–4°C).

    • Causality: The neutralization reaction is exothermic. Heat can cause volatility loss of the free base (BP ~184°C) or degradation.

Step 2: Basification (The Critical Step)
  • Slowly add 5 M NaOH dropwise with magnetic stirring.

  • Monitor pH continuously. Continue addition until pH reaches 12–13 .

    • Visual Cue: The solution may become slightly cloudy as the free base is liberated, though 2-isopropylpiperazine is fairly water-soluble.

  • Crucial Step: Once pH 12 is reached, add solid NaCl to the solution until saturation is achieved (undissolved salt crystals remain at the bottom). Stir for 10 minutes.

Step 3: Biphasic Extraction
  • Transfer the cold, basified slurry to a separatory funnel.

  • Add 40 mL of Dichloromethane (DCM) .

  • Shake vigorously for 2 minutes, venting frequently.

    • Technique: Vigorous mixing is required to maximize surface area for mass transfer.

  • Allow layers to separate.

    • Observation: The bottom layer is the organic (DCM) phase containing the product. The top layer is the aqueous brine.

  • Drain the DCM layer into a collection flask.

  • Repeat extraction of the aqueous layer 3 more times with 30 mL DCM each (Total DCM volume ~130 mL).

    • Why 4x? Due to the low LogP, a single extraction captures only ~60-70% of the product. Multiple extractions drive yield >95%.

Step 4: Drying & Isolation
  • Combine all DCM extracts.

  • Add Anhydrous Na₂SO₄ (approx. 5–10 g) and swirl. Let stand for 15 minutes.

    • Check: Solution should be crystal clear. If cloudy, add more drying agent.

  • Filter off the solid desiccant into a clean round-bottom flask.

  • Concentrate using a Rotary Evaporator .

    • Bath Temp: 40°C.

    • Pressure: Ramp down to 20 mbar.

    • Caution: Do not apply high vacuum for prolonged periods after solvent removal, as the free base is a liquid/low-melting solid with moderate volatility.

Step 5: Final Product Assessment
  • Appearance: Colorless to pale yellow oil (may solidify upon standing in freezer).

  • Yield Calculation: Theoretical Yield for 10g salt ≈ 6.37g free base.

Process Visualization (Workflow)

G Start Start: 2-Isopropylpiperazine 2HCl Dissolve Dissolve in Min. Water (Ice Bath) Start->Dissolve Basify Add 5M NaOH Target pH > 12 Dissolve->Basify Exothermic Control SaltOut Add Solid NaCl (Saturation) Basify->SaltOut Decrease Water Solubility Extract Extract with DCM (4x) (Biphasic Separation) SaltOut->Extract Partitioning Dry Dry Organic Phase (Anhydrous Na2SO4) Extract->Dry Remove Water Evap Rotary Evaporation (40°C, Mild Vacuum) Dry->Evap End Final Product: 2-Isopropylpiperazine Free Base Evap->End

Figure 1: Salt-Saturation Assisted Biphasic Extraction (SSABE) Workflow.

Quality Control & Characterization

After isolation, the identity and purity must be verified before use in subsequent steps.

MethodExpected ResultPurpose
¹H NMR (CDCl₃) δ 0.9 (d, 6H, Isopropyl -CH₃)δ 1.5-3.0 (m, 7H, Ring protons + CH)δ ~1.8 (s, broad, NH - shifts w/ conc.)Confirm structure and removal of water/solvents.
pH Check Dissolve small aliquot in water; pH should be >10.Confirm removal of HCl salts.[5]
Karl Fischer < 0.5% WaterEnsure dryness for moisture-sensitive couplings.

Troubleshooting Guide:

  • Low Yield: Did you saturate with NaCl? Did you extract 4 times?

  • Emulsion Formation: Filter the biphasic mixture through a pad of Celite or add a small amount of brine to break the emulsion.

  • Product is Colored: Yellowing indicates oxidation. Distill under reduced pressure (BP ~80°C @ 10 mmHg) if high purity is required.

Safety & Hazards

  • Corrosivity: The free base is a secondary amine and can cause severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile) and eye protection.

  • DCM Hazards: Dichloromethane is a suspected carcinogen and volatile. All operations must be performed in a functioning fume hood.

  • Exotherm: The neutralization of the dihydrochloride salt releases significant heat. Always cool the reaction vessel.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 558976, 2-Isopropylpiperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] Journal of Chemical & Engineering Data, 54(11), 2914-2917. (Provides foundational pKa data for piperazine derivatives). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) using 2-Isopropylpiperazine

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of Steric Hindrance in SnAr Reactions Nucleophilic Aromatic Substitution (SnAr) is a cornerstone of modern organic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Steric Hindrance in SnAr Reactions

Nucleophilic Aromatic Substitution (SnAr) is a cornerstone of modern organic synthesis, particularly in the construction of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other bioactive molecules.[1][2] The reaction typically involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[3][4] While the general principles of SnAr are well-established, the use of sterically demanding nucleophiles, such as 2-isopropylpiperazine, introduces unique challenges and considerations that necessitate a tailored approach.

This guide provides a comprehensive overview of the application of 2-isopropylpiperazine in SnAr reactions. We will delve into the mechanistic nuances, the impact of the bulky isopropyl group on reactivity, and provide detailed, field-proven protocols to enable successful implementation in your research.

The Unique Profile of 2-Isopropylpiperazine:

2-Isopropylpiperazine is a valuable building block in medicinal chemistry, offering a scaffold that can impart desirable physicochemical properties to a molecule.[5] However, the presence of the isopropyl group at the 2-position introduces significant steric bulk around the secondary amine, which can hinder its approach to the electrophilic carbon of the aromatic ring.[6] This steric impediment can lead to slower reaction rates compared to less hindered secondary amines like piperazine or N-methylpiperazine.

Furthermore, the basicity of the amine is a critical factor. The predicted pKa of (2S)-isopropylpiperazine is approximately 9.21.[6] This value is crucial for selecting an appropriate base to facilitate the reaction, ensuring that the amine is sufficiently deprotonated or that the reaction is adequately catalyzed, without promoting unwanted side reactions.

Mechanism of SnAr with 2-Isopropylpiperazine

The SnAr reaction with 2-isopropylpiperazine proceeds through the generally accepted two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of the secondary amine of 2-isopropylpiperazine on the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack.[4]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group.

The steric hindrance from the isopropyl group primarily affects the initial nucleophilic attack, potentially increasing the activation energy of this step. Therefore, careful optimization of reaction conditions is paramount.

SnAr_Mechanism ArylHalide Ar-X (Electron-deficient aromatic halide) Meisenheimer Meisenheimer Complex (Resonance-stabilized intermediate) ArylHalide->Meisenheimer + Nucleophile (slow) Nucleophile 2-Isopropylpiperazine Product N-Aryl-2-isopropylpiperazine Meisenheimer->Product - Leaving Group (fast) LeavingGroup X⁻ protocol_workflow A Reaction Setup: Add K₂CO₃ to a dry flask under N₂ B Add Reactants: Add DMF, 2-Isopropylpiperazine, and 1-Fluoro-2,4-dinitrobenzene A->B C Reaction: Stir at 80-100 °C B->C D Monitoring: Track progress by TLC or LC-MS C->D E Workup: Quench with water, extract with EtOAc, wash with brine D->E F Purification: Flash column chromatography E->F G Final Product: N-(2,4-dinitrophenyl)-2-isopropylpiperazine F->G

Sources

Application

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Isopropylpiperazine

Executive Summary 2-Isopropylpiperazine represents a "privileged scaffold" in medicinal chemistry, offering a defined vector for solubility and pharmacokinetic tuning. However, its utility is complicated by the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropylpiperazine represents a "privileged scaffold" in medicinal chemistry, offering a defined vector for solubility and pharmacokinetic tuning. However, its utility is complicated by the presence of two non-equivalent nucleophilic nitrogen atoms: the sterically hindered N1 (proximal to the isopropyl group) and the relatively accessible N4 (distal).

Direct arylation of the free base typically results in high selectivity for the N4 position due to the "steric gating" effect of the C2-isopropyl group. Accessing the N1 -aryl motif requires a distinct protection-deprotection strategy or highly specialized catalytic conditions.

This guide provides two distinct, self-validating protocols:

  • Protocol A (N4-Selective): Direct arylation of the free diamine.

  • Protocol B (N1-Selective): Arylation of the N4-protected scaffold.

Mechanistic Insight & Ligand Selection

The Steric Challenge

The 2-isopropyl group imposes significant steric bulk on the adjacent N1 nitrogen. In a competitive environment (free diamine), the Palladium(II)-aryl complex preferentially coordinates and undergoes reductive elimination with the unhindered N4.

  • N4 (Distal): Behaves like a standard secondary amine (e.g., piperidine).

  • N1 (Proximal): Behaves like a hindered secondary amine; requires ligands that create a spacious binding pocket but facilitate reductive elimination.

Ligand Architecture: The RuPhos Advantage

For this substrate, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice.

  • Why RuPhos? The dialkylbiaryl backbone promotes oxidative addition, while the bulky cyclohexyl groups and isopropoxy substituents prevent formation of inactive Pd-amine complexes. Crucially, RuPhos is chemically "tuned" to accommodate secondary amines while resisting

    
    -hydride elimination.
    
Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the bifurcation in reactivity based on steric accessibility.

G Start 2-Isopropylpiperazine (Free Base) Pd_Cycle Pd(0)/RuPhos Catalytic Cycle Start->Pd_Cycle + Ar-X Path_N4 Path A: N4 Attack (Kinetically Favored) Pd_Cycle->Path_N4 Low Steric Barrier Path_N1 Path B: N1 Attack (Sterically Obstructed) Pd_Cycle->Path_N1 High Steric Barrier Prod_N4 Product A: N4-Aryl-2-iPr-Piperazine Path_N4->Prod_N4 Prod_N1 Product B: N1-Aryl-2-iPr-Piperazine Path_N1->Prod_N1

Figure 1: Kinetic bifurcation in the arylation of 2-isopropylpiperazine. Path A dominates in the absence of protecting groups.

Optimization Matrix

Before proceeding to the protocols, refer to this matrix for condition adjustments based on your specific electrophile (Aryl Halide).

VariableStandard ConditionChallenging Substrates (e.g., Ar-Cl, electron-rich)Rationale
Precatalyst RuPhos Pd G4 RuPhos Pd G4 Ensures 1:1 Pd:L ratio; rapid activation at low T.
Base NaOtBu LHMDS or Cs₂CO₃ NaOtBu is standard. Use LHMDS for base-sensitive electrophiles (esters, nitriles).
Solvent Dioxane or Toluene t-Amyl Alcohol t-Amyl alcohol allows higher temps (100°C+) and improves solubility of polar intermediates.
Temperature 80 °C100–110 °CHigher T required to overcome activation energy of Ar-Cl oxidative addition.

Experimental Protocols

Protocol A: N4-Selective Arylation (Direct Method)

Target: N4-Aryl-2-isopropylpiperazine Scope: Applicable when N1-arylation is not desired. The steric bulk of the isopropyl group naturally protects N1.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 2-Isopropylpiperazine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step Workflow:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, 2-Isopropylpiperazine, NaOtBu, and RuPhos Pd G4.

  • Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined cap.

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (800+ rpm) for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for consumption of Aryl Halide. Reaction is usually clean; if bis-arylation (N1, N4) is observed, reduce temperature to 60 °C and strictly limit halide stoichiometry to 1.0 equiv.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Dry organics over MgSO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient). The N4-product is typically less polar than the unreacted diamine.

Protocol B: N1-Selective Arylation (Protected Strategy)

Target: N1-Aryl-2-isopropylpiperazine Scope: Required for accessing the sterically hindered position. Precursor:4-Boc-2-isopropylpiperazine (Commercially available or prepared via Boc-anhydride titration).

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 4-Boc-2-isopropylpiperazine (1.1 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

    • Note: Higher loading is often required due to the steric hindrance at N1.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (0.2 M)

Step-by-Step Workflow:

  • Setup: Charge vial with Aryl Halide, 4-Boc-2-isopropylpiperazine, Base, and Catalyst under inert atmosphere.

  • Reaction: Heat to 100 °C . The steric hindrance at N1 significantly slows the rate of C-N bond formation compared to Protocol A.

    • Troubleshooting: If conversion is low after 12h, add a second portion of catalyst (1 mol%) and raise temp to 110 °C (requires t-Amyl alcohol).

  • Workup: Standard EtOAc/Water extraction.

  • Deprotection (The "Reveal"): Dissolve the isolated intermediate in DCM. Add TFA (10 equiv) or 4M HCl in Dioxane. Stir at RT for 2h. Concentrate to yield the N1-aryl-2-isopropylpiperazine salt.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for selecting the correct protocol based on the target regiochemistry.

Workflow Input Target Molecule Definition Decision Which Nitrogen is the Target? Input->Decision Route_N4 Target: N4 (Distal) Decision->Route_N4 Unhindered Route_N1 Target: N1 (Proximal/Hindered) Decision->Route_N1 Sterically Crowded Action_A PROTOCOL A: Use Free Amine Ligand: RuPhos Temp: 80°C Route_N4->Action_A Action_B PROTOCOL B: Use 4-Boc-2-iPr-Piperazine Ligand: RuPhos or BrettPhos Temp: 100°C+ Route_N1->Action_B Deprotect Step 2: Acidic Deprotection (Remove Boc) Action_B->Deprotect Essential Step

Figure 2: Strategic decision tree for regioselective arylation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(5), 1749–1759. (Provides context on steric limitations, though focused on Cu, principles of N-selectivity apply). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. (Source for Pd G3/G4 precatalyst usage). Link

Sources

Method

Application Note: Precision Synthesis of Sulfonamide Derivatives of 2-Isopropylpiperazine

Executive Summary This application note details the synthetic protocols for preparing sulfonamide derivatives of 2-isopropylpiperazine, a privileged scaffold in medicinal chemistry. 2-Isopropylpiperazine contains two non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for preparing sulfonamide derivatives of 2-isopropylpiperazine, a privileged scaffold in medicinal chemistry. 2-Isopropylpiperazine contains two non-equivalent secondary amine sites (N1 and N4), creating a challenge in regioselectivity.[1][2] This guide provides engineered workflows to selectively target the sterically accessible N4 position or to achieve exhaustive N1,N4-bis-sulfonylation.[1][2] These protocols are grounded in kinetic control strategies and have been optimized for high-throughput library generation in drug discovery campaigns targeting DPP-IV inhibition, antimicrobial activity, and antipsychotic pathways.[1][2]

Chemical Context & Retrosynthetic Analysis[1][2]

The Regioselectivity Challenge

The 2-isopropylpiperazine core features a chiral center at C2. The bulky isopropyl group creates significant steric hindrance around the adjacent N1 nitrogen. Conversely, the N4 nitrogen is distal to the substituent and remains sterically accessible.[1][2]

  • N4-Position: kinetically favored; reacts rapidly with electrophiles.[2]

  • N1-Position: kinetically disfavored; requires elevated temperatures, stronger bases, or excess electrophile to overcome steric shielding.[1][2]

Reaction Pathway Visualization

The following decision tree outlines the synthetic strategy based on the desired target (Mono- vs. Bis-functionalization).

ReactionPathway Start 2-Isopropylpiperazine (Starting Material) ConditionA Condition A: 1.0 eq R-SO2Cl Temp: 0°C to RT Solvent: DCM Start->ConditionA Route 1: Selective ConditionB Condition B: 2.5 eq R-SO2Cl Temp: Reflux Solvent: DCE/THF + DMAP Start->ConditionB Route 2: Exhaustive Reagent Sulfonyl Chloride (R-SO2Cl) Reagent->ConditionA Reagent->ConditionB ProductN4 Target A: N4-Sulfonamide (Kinetic Product) ConditionA->ProductN4 Major (>90%) Impurity Impurity: Trace N1-Mono / Bis ConditionA->Impurity Minor ProductBis Target B: N1,N4-Bis-Sulfonamide (Thermodynamic Product) ConditionB->ProductBis Quantitative

Figure 1: Strategic workflow for the regioselective sulfonylation of 2-isopropylpiperazine.

Experimental Protocols

Materials & Reagents[1][3]
  • Substrate: 2-Isopropylpiperazine (CAS: 5345-47-1), >98% purity.[1][2]

  • Electrophile: Aryl/Alkyl Sulfonyl Chlorides (R-SO2Cl).[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred).[1][2]

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) for bis-sulfonylation.[1][2]

Protocol A: N4-Selective Mono-Sulfonylation

Objective: Synthesis of N-((3-isopropylpiperazin-1-yl)sulfonyl) derivatives while minimizing N1 reaction.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Isopropylpiperazine (1.0 mmol, 128 mg) in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (1.2 mmol, 167 µL). Cool the solution to 0°C using an ice bath. Cooling is critical to suppress N1 reactivity.[1]

  • Electrophile Addition: Dissolve the Sulfonyl Chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise over 15–20 minutes to the stirring amine solution.

    • Note: Rapid addition leads to local high concentrations, promoting bis-sulfonylation.[1][2]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench & Workup:

    • Quench with water (10 mL).

    • Extract with DCM (3 x 10 mL).[1][2]

    • Wash combined organics with saturated NaHCO₃ (to remove acidic byproducts) and Brine.[1][2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is typically purified via flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM).[1][2]

Protocol B: N1,N4-Bis-Sulfonylation

Objective: Synthesis of fully substituted sulfonamides.[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Isopropylpiperazine (1.0 mmol) in 1,2-Dichloroethane (DCE) or THF (10 mL).

  • Reagents: Add TEA (3.0 mmol) and DMAP (0.1 mmol, 10 mol%).

    • Note: DMAP acts as a nucleophilic catalyst to activate the sulfonyl chloride, essential for overcoming steric hindrance at N1.[1][2]

  • Addition: Add Sulfonyl Chloride (2.5 mmol) in one portion.

  • Reaction: Heat the mixture to Reflux (60–80°C) for 6–12 hours.

  • Workup: Standard aqueous workup as described in Protocol A.

  • Purification: Recrystallization (EtOH/Water) is often sufficient due to the high lipophilicity of the bis-product.

Critical Process Parameters (CPP) & Optimization

The following table summarizes the impact of key variables on the reaction outcome (Yield & Selectivity).

ParameterConditionEffect on OutcomeRecommendation
Temperature 0°CMaximizes N4 selectivity (Kinetic control).Use for Mono-synthesis.
RefluxPromotes N1 reaction (Thermodynamic).[1][2]Use for Bis-synthesis.[2]
Stoichiometry 1.0 eq R-SO2ClMinimizes Bis-impurity.[2]Strict 1:1 ratio for Mono.[2]
>2.2 eq R-SO2ClDrives reaction to completion.[2]Excess required for Bis.[2]
Solvent DCMNon-polar, good solubility, low boiling point.[1][2]Standard for Mono.[2]
DMF/THFPolar aprotic, enhances nucleophilicity.[1][2]Better for sluggish N1 reactions.[2]
Base TEAStandard proton scavenger.[1][2]Sufficient for most cases.[2]
PyridineSolvent/Base hybrid.[1][2]Use for unreactive sulfonyl chlorides.[2][3]

Characterization & Validation

To validate the structure, specifically the regiochemistry, NMR spectroscopy is the primary tool.[1][2]

  • 1H NMR (CDCl₃):

    • N4-Sulfonamide: Look for the diagnostic shift of the protons at the C3 and C5 positions (adjacent to N4). These will shift downfield (~3.0–3.5 ppm) compared to the free amine.[1][2] The proton at C2 (chiral center next to isopropyl) and C6 (adjacent to N1) will remain relatively upfield (~2.5–2.8 ppm) if N1 is unsubstituted.[1][2]

    • Bis-Sulfonamide: All ring protons will shift downfield.[2] The isopropyl methine signal often shifts slightly due to the electronic effect of the N1-sulfonamide.

  • Mass Spectrometry (LC-MS):

    • Mono: [M+H]⁺ = MW(amine) + MW(sulfonyl) - 36.5 (HCl loss).[1][2]

    • Bis: [M+H]⁺ = MW(amine) + 2*MW(sulfonyl) - 73.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Mono) Formation of Bis-product.Reduce temperature to -10°C; Add sulfonyl chloride slower (syringe pump).
Unreacted SM Sulfonyl chloride hydrolysis.Ensure anhydrous solvents; Check quality of R-SO2Cl (hydrolyzes to acid).
Poor Solubility Product is zwitterionic or very polar.[2]Switch workup to n-Butanol extraction or evaporate and purify directly.[2]
Regio-scrambling Acidic protons migrating.[2]Ensure reaction mixture stays basic (pH > 9) during reaction.

References

  • Piperazine Sulfonamide Analogs as Diabetic-II Inhibitors: Detailed synthesis and SAR of piperazine sulfonamides targeting alpha-amylase.

    • Source:[1][2]

  • Synthesis of Novel Sulfonamide Derivatives of Piperazine: Protocols for sulfonyl chloride addition to piperazine cores in DCM/TEA.

    • Source:[1][2]

  • Sulfonamides in Medicinal Chemistry: Review of pharmacological applications and general synthetic str

    • Source:[1][2]

  • Regioselective Routes to Functionalised Piperazines: Discussion on steric influence in 2-substituted piperazines.

    • Source:[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Alkylation of 2-Isopropylpiperazine

Case ID: IPP-REGIO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary Achieving regioselectivity in 2-isopropylpiperazine (2-iPrP) alkylation is a common challenge in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IPP-REGIO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Achieving regioselectivity in 2-isopropylpiperazine (2-iPrP) alkylation is a common challenge in medicinal chemistry. The core issue is the steric differentiation between the N1 (proximal to the isopropyl group) and N4 (distal) nitrogen atoms.

  • N4 (Distal): Sterically accessible, kinetically favored, and more nucleophilic.

  • N1 (Proximal): Sterically hindered by the C2-isopropyl group; difficult to alkylate directly without side reactions.

This guide provides validated workflows for selectively targeting either nitrogen. Do not attempt direct alkylation if high N1 selectivity is required; it will fail. You must use a protection-deprotection strategy.

Visual Workflow: The Decision Tree

Before starting, identify your target isomer. The pathway diverges immediately based on whether you need the N1-alkyl or N4-alkyl product.

ReactionPathway Start Starting Material: 2-Isopropylpiperazine Decision Target Product? Start->Decision N4_Path Direct Alkylation (Kinetic Control) Decision->N4_Path Target: N4-Alkyl N1_Path Protection Strategy (Thermodynamic/Steric Control) Decision->N1_Path Target: N1-Alkyl N4_Prod Product A: 4-Alkyl-2-isopropylpiperazine (Major Isomer) N4_Path->N4_Prod 0.9 eq R-X, Mild Base Boc_Step Step 1: Selective N4-Boc Protection N1_Path->Boc_Step Alk_Step Step 2: N1-Alkylation (Strong Base) Boc_Step->Alk_Step N4-Boc Intermediate Deprot_Step Step 3: Deprotection (TFA/HCl) Alk_Step->Deprot_Step 1-Alkyl-4-Boc Intermediate N1_Prod Product B: 1-Alkyl-2-isopropylpiperazine Deprot_Step->N1_Prod

Figure 1: Strategic bifurcation for regioselective alkylation of 2-isopropylpiperazine.

Module 1: Targeting N4 (Distal) Alkylation

Difficulty: Low to Moderate Mechanism: Nucleophilic substitution (SN2) or Reductive Amination.

Because N4 is less hindered, it reacts significantly faster than N1. The main challenge here is preventing bis-alkylation (reaction at both N1 and N4).

Protocol A: Direct N4-Alkylation (SN2)
  • Reagents: Alkyl Halide (0.9 eq), K2CO3 (2.0 eq), Acetonitrile (ACN).

  • Temperature: 0°C to Room Temperature (RT).

StepActionTechnical Note
1 Dissolve 2-iPrP (1.0 eq) in ACN.ACN is preferred over DMF to minimize over-alkylation.
2 Add K2CO3 (2.0 eq).Use a mild base.[1] Strong bases (NaH) may promote N1 reaction.
3 Slowly add Alkyl Halide (0.9 eq) at 0°C.CRITICAL: Use a slight deficit of the electrophile to ensure the starting amine remains in excess.
4 Monitor by LCMS.[2]Stop when the di-alkylated impurity reaches >5%.
Troubleshooting N4 Alkylation

Q: I am seeing significant N1,N4-bis-alkylated byproducts.

  • Cause: Localized high concentration of the alkyl halide or using >1.0 equivalent of electrophile.

  • Fix: Dilute the reaction further (0.05 M). Add the electrophile dropwise over 1 hour. Ensure efficient stirring.

Q: The reaction is sluggish, but I'm afraid to heat it.

  • Cause: Steric bulk of the electrophile.

  • Fix: If using a secondary alkyl halide, switch to reductive amination (Ketone + NaBH(OAc)3). Reductive amination is highly sensitive to sterics and will almost exclusively favor N4 over N1.

Module 2: Targeting N1 (Proximal) Alkylation

Difficulty: High Mechanism: Protection -> Alkylation -> Deprotection.

Direct alkylation of N1 is not feasible with high yield because N4 will always react first. You must "cap" N4 with a protecting group (Boc) that can be removed later.

Protocol B: The N4-Protection Route
Step 1: Selective N4-Boc Protection

N4 reacts with Boc anhydride much faster than N1 due to the steric hindrance of the isopropyl group at C2.

  • Reagents: Boc2O (0.95 eq), DCM, TEA (Triethylamine).

  • Conditions: 0°C, 2 hours.

ParameterValueReason
Stoichiometry 0.95 eq Boc2OPrevents N1,N4-di-Boc formation.
Solvent DCM or MeOHDCM is standard; MeOH can enhance selectivity via H-bonding.
Purification Acid/Base ExtractionThe product (N4-Boc) is basic; di-Boc is neutral. Extract product into aqueous citric acid, wash organics, then basify aqueous layer to recover.
Step 2: N1-Alkylation of the N4-Boc Intermediate

Now that N4 is blocked, you must force the reaction at the hindered N1 position.

  • Reagents: Strong Base (NaH or KHMDS), DMF, Alkyl Halide.

  • Conditions: 60°C - 80°C.

  • Dissolve N4-Boc-2-iPrP in dry DMF.

  • Add NaH (1.2 eq) at 0°C. Stir for 30 min to deprotonate N1.

  • Add Alkyl Halide (1.2 eq).

  • Heat to 60°C . (Steric hindrance at N1 requires thermal energy to overcome).

Step 3: Deprotection
  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Result: Yields the desired 1-alkyl-2-isopropylpiperazine .

Troubleshooting N1 Alkylation

Q: Step 1 yielded a mixture of N1-Boc and N4-Boc.

  • Diagnosis: This is rare for 2-isopropyl derivatives but can happen if the reaction is too hot or Boc2O is added too fast.

  • Fix: Perform the Boc protection at -10°C . The kinetic preference for N4 increases at lower temperatures.

Q: Step 2 (Alkylation) has very low conversion.

  • Diagnosis: The isopropyl group blocks the approach of the electrophile.

  • Fix: Switch from Alkyl Halide to Alkyl Triflate (more reactive). Use KHMDS instead of NaH to ensure complete deprotonation without aggregation issues.

Module 3: Analytical Verification (NMR)

You cannot rely solely on LCMS, as regioisomers often have identical masses.

1H NMR Diagnostic Signals (CDCl3):

PositionN4-Substituted (Product A)N1-Substituted (Product B)
C2-H (Chiral Center) ~2.4 - 2.6 ppm ~2.1 - 2.3 ppm (Shielded)
Isopropyl Methyls Distinct DoubletsOften broadened or shifted upfield
Symmetry Asymmetric, but sharp signalsOften broader due to ring flip constraints

Definitive Proof: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • N4-Alkyl: The alkyl protons will show a correlation to the C3 and C5 carbons of the piperazine ring.

  • N1-Alkyl: The alkyl protons will show a correlation to the C2 (chiral) and C6 carbons. The correlation to the chiral center (C2) is the "smoking gun."

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Link

  • Jacobsen, E. N., et al. (2000). Regioselective alkylation at the N4 position of a 3-oxo-1,4-benzodiazepine on solid support. Molecular Diversity. Link

  • Beilstein J. Org. Chem. (2014).[1][4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Link

  • Organic Chemistry Portal. Boc-Protected Amines: Stability and Selective Protection. Link

  • National Institutes of Health (PMC). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. Link

Sources

Optimization

Support Topic: Troubleshooting Low Yields in 2-Isopropylpiperazine Couplings

This is a technical support guide designed for researchers and process chemists encountering difficulties with 2-Isopropylpiperazine coupling reactions. Ticket Type: Advanced Synthesis Guide | Status: Active Applicable S...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists encountering difficulties with 2-Isopropylpiperazine coupling reactions.

Ticket Type: Advanced Synthesis Guide | Status: Active Applicable Substrates: 2-Isopropylpiperazine (CAS: 4318-42-7) and related 2-substituted piperazines.

Executive Summary: The "Steric Wall" Challenge

Low yields in 2-isopropylpiperazine couplings are rarely due to random experimental error. They are almost exclusively caused by the asymmetric steric profile of the molecule.

The isopropyl group at the C2 position creates a "Steric Wall" that fundamentally differentiates the reactivity of the two nitrogen atoms:

  • N4 (Distal): Unhindered, highly nucleophilic, reacts like a secondary amine.

  • N1 (Proximal): Severely hindered by the adjacent isopropyl group, significantly reduced nucleophilicity.

The Core Failure Mode: If you use unprotected 2-isopropylpiperazine, electrophiles will selectively couple at N4 . If your target is the N1-substituted product, you will observe low yields (or 0% yield) unless N4 is protected. Conversely, if targeting N1, standard coupling conditions (EDC/HOBt) often fail to overcome the energy barrier imposed by the isopropyl bulk.

Part 1: Diagnostic Decision Tree

Before changing reagents, identify your specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Characterize Crude Mixture (LCMS/NMR) Q1 Is the Product Forming? Start->Q1 NoProd No Product / SM Recovered Q1->NoProd No YesProd Product Detected Q1->YesProd Yes CheckSite Which N are you targeting? NoProd->CheckSite TargetN1 Target: N1 (Hindered) CheckSite->TargetN1 TargetN4 Target: N4 (Unhindered) CheckSite->TargetN4 SolN1 Issue: Steric Bulk Fix: Use Acid Chloride or T3P + Heat TargetN1->SolN1 SolN4 Issue: Electrophile Deactivation Fix: Check Electrophile Quality TargetN4->SolN4 Q2 Is it the correct Regioisomer? YesProd->Q2 WrongIso Wrong Isomer (N4 instead of N1) Q2->WrongIso No RightIso Correct Isomer but Low Mass Q2->RightIso Yes SolRegio Issue: Selectivity Fix: Use N4-Boc protected SM WrongIso->SolRegio SolIso Issue: Workup Loss Fix: Product is water soluble. Use CHCl3/IPA extraction. RightIso->SolIso

Caption: Diagnostic logic for isolating failure modes based on target regiochemistry and crude analysis.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "I am trying to couple a carboxylic acid to N1, but the reaction won't go."

The Cause: The C2-isopropyl group acts as a gatekeeper. Standard coupling reagents like EDC/HOBt or even HATU at room temperature often fail to generate an active ester powerful enough to overcome the steric hindrance at N1.

The Solution: You must upgrade to "High-Energy" coupling protocols.

Q: Which coupling reagent should I use for the hindered N1?

  • Recommendation: T3P (Propylphosphonic anhydride) or Acid Chlorides .

  • Why: T3P has a unique cyclic structure that drives coupling with low epimerization (if chiral) and high activation energy. Acid chlorides are the "nuclear option" that bypasses the activation equilibrium.

  • Protocol Adjustment:

    • Solvent: Switch from DCM to DMF or EtOAc (allows higher temps).

    • Base: Use Pyridine (as solvent or excess base) for acid chlorides.

    • Temperature: Heat is non-negotiable. Run at 60–80°C .

Q: My LCMS shows the active ester formed, but it doesn't react with the amine. Why?

  • Insight: This confirms the amine is the bottleneck. The active ester hydrolyzes faster than the hindered amine can attack it.

  • Fix: Do not premix the acid and coupling reagent for too long. Add the amine immediately or use a reagent that generates a more stable intermediate (like T3P).

Scenario B: "I am getting a mixture of products or the wrong isomer."

The Cause: Lack of Protection. N4 is kinetically faster than N1 by a factor of >100x.

Q: Can I selectively couple N1 without protecting N4?

  • Answer: No. In a competition experiment, N4 will always win. Even if you use 1 equivalent of electrophile, you will get a statistical mixture of N4-product, N1,N4-bis-product, and unreacted SM.

  • Mandatory Step: You must use 1-Boc-3-isopropylpiperazine (if targeting N4) or 1-isopropyl-4-Boc-piperazine (if targeting N1).

    • Note on Nomenclature: Commercial vendors often name these inconsistently. Always verify the structure:

      • Target N1: Buy N4-Boc-2-isopropylpiperazine.

      • Target N4: Buy N1-Boc-2-isopropylpiperazine (or use free base and accept high reactivity of N4).

Scenario C: "My Buchwald-Hartwig coupling failed (Dehalogenation of Ar-X)."

The Cause: Reductive elimination is slower than


-hydride elimination because the bulky isopropyl group prevents the amine from coordinating effectively to the Palladium center.

Q: Which Ligand/Catalyst system works for 2-isopropylpiperazine?

  • The "Go-To" System: RuPhos Pd G3 or BrettPhos Pd G3 .

  • Why: These precatalysts generate the active Pd(0) species immediately. RuPhos is specifically designed for secondary amines, but for extremely hindered substrates like N1-coupling, BrettPhos often provides the necessary steric bulk on the ligand to enforce reductive elimination.

  • Critical Parameter: Base Strength. Switch from Cs2CO3 to NaOtBu or LHMDS . The stronger base facilitates the deprotonation of the hindered amine-Pd complex.

Scenario D: "The reaction worked (LCMS), but I lost everything during workup."

The Cause: Amphiphilic Solubility. 2-isopropylpiperazine derivatives are often highly polar and water-soluble, especially if they contain other basic nitrogens or polar amides. They partition into the aqueous layer during standard EtOAc/Water extractions.

Q: How do I recover the product from the aqueous layer?

  • The "Magic" Solvent: 3:1 Chloroform/Isopropanol (IPA) .

  • Protocol:

    • Saturate the aqueous layer with NaCl (solid).

    • Adjust pH to >10 (ensure the amine is free-based).

    • Extract 3x with CHCl3:IPA (3:1).

    • Dry over Na2SO4.

  • Alternative: Evaporate the reaction mixture to dryness (if DMF-free) and perform a "dry load" onto a silica column.

Part 3: Validated Experimental Protocols

Protocol 1: High-Force Amide Coupling (Targeting Hindered N1)

Use this when standard EDC/HOBt fails.

  • Setup: In a dried vial, dissolve Carboxylic Acid (1.0 eq) in DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 5 mins.

    • Check: Solution should turn yellow/orange.

  • Addition: Add 4-Boc-2-isopropylpiperazine (1.1 eq).

  • Reaction: Heat to 60°C for 4–16 hours.

  • Monitoring: Check LCMS. If conversion <50%, add 0.5 eq T3P (50% in EtOAc) and increase heat to 80°C.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2) and 5% LiCl (x2) to remove DMF.

Protocol 2: Regioselective Protection (Synthesis of N4-Boc-2-isopropylpiperazine)

If you cannot buy the protected intermediate, make it.

  • Dissolution: Dissolve 2-isopropylpiperazine (1.0 eq) in DCM (0.1 M) at 0°C .

  • Reagent: Add Boc2O (0.9 eq) dissolved in DCM dropwise over 1 hour.

    • Crucial: Use a slight deficit of Boc2O to prevent bis-protection.

    • Selectivity: The unhindered N4 reacts much faster. The steric bulk at N1 prevents N1-Boc formation at 0°C.

  • Workup: Wash with water. The organic layer contains predominantly the N4-Boc product. The aqueous layer retains unreacted starting material.

Part 4: Data Summary & Reactivity Map

VariableN1-Coupling (Hindered)N4-Coupling (Unhindered)
Relative Rate 1.0 (Reference)>100
Preferred Reagent Acid Chloride, T3P, HATU (Heat)EDC, DCC, acid anhydrides
Temp Requirement 60–80°C0°C – RT
Major Side Reaction No Reaction / SM RecoveryBis-acylation (if excess reagent)
Pd-Catalysis Ligand BrettPhos / tBuXPhosRuPhos / XPhos

References

  • Mechanistic Insight on Piperazine Regioselectivity

    • Title: "Selective Functionalization of Piperazines: A Review of Steric and Electronic Control."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link](Generalized citation for piperazine selectivity)

  • Buchwald-Hartwig Conditions for Hindered Amines

    • Title: "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." (Applicable to hindered secondary amines logic).
    • Source:J. Am. Chem. Soc.[1]

    • URL:[Link]

  • T3P Coupling Efficiency

    • Title: "Propylphosphonic Anhydride (T3P®)
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Purification of Polar Heterocycles

    • Title: "Strategies for the Isolation of Polar Heterocycles
    • Source:Journal of Organic Chemistry (General Guide)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Functionalization of 2-Isopropylpiperazine

Topic: Preventing Bis-alkylation & Controlling Regioselectivity Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1][2] The Mechanistic Basis: Why Bis-alkylation Occurs To prevent bis-alkylation, one mu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Bis-alkylation & Controlling Regioselectivity Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1][2]

The Mechanistic Basis: Why Bis-alkylation Occurs

To prevent bis-alkylation, one must first understand the steric and electronic landscape of the 2-isopropylpiperazine molecule. Unlike unsubstituted piperazine, this molecule is desymmetrized by the isopropyl group at the C2 position.[2]

  • N1 Position (Hindered): The nitrogen atom adjacent to the isopropyl group is sterically shielded. The bulky isopropyl group creates a "kinetic wall," significantly retarding nucleophilic attack from this position.[1][2]

  • N4 Position (Accessible): The distal nitrogen is sterically unencumbered and behaves similarly to a standard secondary amine.

The Trap: In a direct alkylation with 1.0 equivalent of an alkyl halide, the N4 position reacts first (kinetic control).[2] However, the resulting product is a tertiary amine, which is often more nucleophilic than the starting secondary amine (due to inductive donation from the alkyl group).[1][2] If the reaction is not quenched immediately or if stoichiometry is imprecise, the N1 position eventually reacts, leading to the N1,N4-bis-alkylated impurity.[1][2]

Visualization: Reactivity Landscape

The following diagram illustrates the kinetic competition between the two nitrogen centers.

G Start 2-Isopropylpiperazine N4_Path N4-Alkylation (Fast / Kinetic) Start->N4_Path k1 >> k2 N1_Path N1-Alkylation (Slow / Steric Clash) Start->N1_Path k2 Product_Mono Mono-N4-Alkyl (Desired) N4_Path->Product_Mono Product_Bis Bis-Alkyl (N1, N4) (Impurity) N1_Path->Product_Bis Product_Mono->Product_Bis Excess Reagent or High Temp

Troubleshooting Guide & FAQs

Q1: I am seeing ~20% bis-alkylated product despite using 1:1 stoichiometry. How do I stop this?

Diagnosis: The reaction rate of your product (secondary alkylation) is competitive with the starting material. Solution: You must shift the statistical probability.

  • The "High Dilution" Protocol: Dissolve the alkylating agent in a large volume of solvent and add it dropwise to the amine solution. This keeps the local concentration of electrophile low.

  • Stoichiometric Overload: Use 5–10 equivalents of 2-isopropylpiperazine relative to the alkyl halide. The electrophile will statistically encounter unreacted starting material far more often than the mono-alkylated product.

    • Cleanup: The excess starting material can be removed via vacuum distillation (if volatile) or by exploiting the pKa difference (water wash at controlled pH).

Q2: I specifically need to alkylate the N1 position (next to the isopropyl). Direct alkylation only gives me N4.

Diagnosis: You are fighting thermodynamics and kinetics. You cannot selectively alkylate N1 in the presence of a free N4. Solution: You must use a Protection-Deprotection Strategy .[3]

  • Protect N4: React with Boc-anhydride ((Boc)₂O) or Benzyl bromide. Due to sterics, these groups will selectively protect N4.[1][2]

  • Alkylate N1: With N4 blocked, you can force alkylation at N1 using stronger conditions (heat, polar solvent).[1][2]

  • Deprotect: Remove the N4 group.

Q3: Direct alkylation is messy. Is there a cleaner alternative?

Answer: Yes. Reductive Amination is superior for preventing over-alkylation.

  • Why: The intermediate iminium ion is formed reversibly. The reduction step (using NaBH(OAc)₃) is irreversible and generally stops at the mono-alkylated stage because the resulting tertiary amine cannot form another iminium ion.

Validated Experimental Protocols

Protocol A: Regioselective N4-Protection (The Gateway to N1-Functionalization)

Use this if you need to block N4 to work on N1.

ParameterSpecification
Substrate 2-Isopropylpiperazine (1.0 eq)
Reagent Di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq)
Solvent Dichloromethane (DCM) or Methanol
Temperature 0°C to Room Temperature
Time 2–4 Hours

Step-by-Step:

  • Dissolve 2-isopropylpiperazine in DCM (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve (Boc)₂O (0.95 eq) in a small amount of DCM. Note: Using a slight deficit of Boc ensures no bis-protection occurs.

  • Add the Boc solution dropwise over 30 minutes.

  • Allow to warm to RT and stir for 3 hours.

  • Workup: Wash with water. The organic layer contains the N4-Boc-2-isopropylpiperazine . The N1 site remains free due to the steric hindrance of the isopropyl group preventing Boc attack at that position under these mild conditions [1].

Protocol B: High-Fidelity Mono-Alkylation (N4-Targeted)

Use this for direct alkylation with minimal bis-impurity.[2]

ParameterSpecification
Substrate 2-Isopropylpiperazine (5.0 eq)
Reagent Alkyl Halide (1.0 eq)
Base K₂CO₃ (1.5 eq)
Solvent Acetonitrile (MeCN)

Step-by-Step:

  • Suspend 2-isopropylpiperazine (5 eq) and K₂CO₃ in MeCN.

  • Add the Alkyl Halide (1 eq) dissolved in MeCN extremely slowly (syringe pump preferred: 1 mL/hour).

  • Monitor via LC-MS.[4] Stop immediately upon consumption of the alkyl halide.

  • Purification:

    • Evaporate solvent.[5][6][7]

    • Partition between Water/DCM.

    • Critical: Adjust aqueous pH to ~10. Extract.

    • The excess starting material (2-isopropylpiperazine) is highly water-soluble and can be washed away or recovered, while the mono-alkylated lipid-like product will concentrate in the organic phase.

Strategic Decision Tree

Use this logic flow to determine the correct synthetic route for your target.

DecisionTree Start Target Molecule? Q1 Which Nitrogen needs alkylation? Start->Q1 N4_Target Target: N4 Position (Unhindered) Q1->N4_Target Distal N N1_Target Target: N1 Position (Hindered) Q1->N1_Target Proximal N Method_A Method: Reductive Amination (Best Selectivity) N4_Target->Method_A Aldehyde available? Method_B Method: Direct Alkylation (Requires 5 eq. excess amine) N4_Target->Method_B Only Halide available? Method_C Method: Protection Strategy 1. Protect N4 (Boc) 2. Alkylate N1 3. Deprotect N1_Target->Method_C Mandatory Route

References

  • Regioselective Protection of Piperazines

    • Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
    • Source: Tetrahedron Letters / ResearchG
    • Context: Establishes that N4 is kinetically more accessible for Boc/Cbz protection than the hindered N1 position.
    • URL:[Link]

  • General Piperazine Mono-alkylation Protocols

    • Title: Technical Support Center: Selective Mono-acyl
    • Source: BenchChem.[8]

    • Context: Provides standard industrial protocols for handling piperazine stoichiometry to prevent bis-functionaliz
  • pKa and Reactivity Data

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][9][10][11]

    • Source: Journal of Chemical & Engineering Data.[9]

    • Context: Validates the basicity differences that drive the nucleophilic competition between N1 and N4.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Isopropylpiperazine Derivatives

Ticket ID: #IPP-PUR-001 Subject: Optimization of TLC/HPLC Purification Protocols for 2-Isopropylpiperazine Scaffolds Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Chemical Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IPP-PUR-001 Subject: Optimization of TLC/HPLC Purification Protocols for 2-Isopropylpiperazine Scaffolds Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Profile

Welcome to the technical support hub. You are likely encountering difficulties purifying 2-isopropylpiperazine derivatives due to three inherent chemical characteristics:

  • High Polarity: The secondary amine core leads to poor retention on standard C18 columns (elution at the void volume).

  • Basicity (

    
    ):  The nitrogen atoms protonate easily, causing severe peak tailing due to interactions with residual silanols on silica supports.
    
  • Lack of Chromophore: The saturated piperazine ring does not absorb UV light well, making detection at standard wavelengths (254 nm) difficult unless the derivative contains an aromatic group.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Thin Layer Chromatography (TLC)

The Challenge: Users often report "invisible" spots or streaks that cover the entire plate.

Visualization (The "Invisible" Problem)

Since the core structure lacks UV activity, you must rely on chemical staining.

ReagentTarget FunctionalityAppearancePreparation/Notes
Ninhydrin Secondary Amines (The Piperazine Ring)Pink/Red Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid. Heat plate to 110°C.
Dragendorff Tertiary Amines / AlkaloidsOrange on Yellow Best for alkylated derivatives where the NH is substituted. No heating required.
Iodine Chamber General Lipids/OrganicsBrown Reversible. Good for quick checks before isolating.
KMnO₄ Oxidizable groupsYellow on Purple Good for detecting impurities, but less specific for amines.
Mobile Phase Optimization (The "Streaking" Problem)

Standard silica plates are acidic. Basic piperazines bind to them, causing streaks. You must basify your mobile phase.

  • Standard System: DCM:MeOH (90:10)

    
    Likely to streak.
    
  • Corrected System: DCM:MeOH:NH₄OH (90:9:1) or DCM:MeOH:Triethylamine (94:5:1).

Technical Note: Do not use Ninhydrin if you use Triethylamine (TEA) in your mobile phase, as the background will turn dark pink. If using TEA, dry the plate thoroughly or use Dragendorff’s reagent.

Troubleshooting Workflow (Visualization)

TLC_Troubleshooting Start Start: TLC Analysis UV_Check Check UV (254nm) Start->UV_Check Visible Spots Visible? UV_Check->Visible Streak Streaking/Tailing? Visible->Streak Yes Stain Apply Ninhydrin/Dragendorff Visible->Stain No Base_Mod Add 1% NH4OH or TEA to Mobile Phase Streak->Base_Mod Yes Success Protocol Validated Streak->Success No Stain->Streak Change_Stat Switch to Alumina Plate or C18 Plate Base_Mod->Change_Stat Still Streaking

Figure 1: Decision matrix for troubleshooting TLC visualization and spot morphology issues specific to basic amines.

Module 2: HPLC Method Development

The Challenge: Achieving retention and symmetrical peak shape.

Option A: Reversed-Phase (High pH)

Standard acidic mobile phases (0.1% Formic Acid) protonate the piperazine, making it highly polar and causing it to elute immediately (void).

  • Strategy: Operate at pH > 10 to keep the amine deprotonated (neutral).

  • Column Requirement: You cannot use standard silica C18 columns (they dissolve at pH > 8). Use Hybrid Particle (BEH) or Polymer-based columns.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

This is often the superior choice for small, polar piperazines.

  • Mechanism: Retains polar compounds using a water layer on a polar stationary phase.[1]

  • Column: Amide or Bare Silica.[2]

  • Mobile Phase: High Organic start (e.g., 90% ACN / 10% Buffer).

  • Buffer: 10 mM Ammonium Formate (pH 3.0). Note: In HILIC, charged amines are retained better, so acidic pH is actually beneficial here.

Option C: Ion-Pairing (Not Recommended for MS)

If you lack HILIC or Hybrid columns, add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) . These form hydrophobic ion pairs with the amine, increasing retention on C18.

  • Warning: TFA suppresses ionization in Mass Spectrometry (LC-MS).

Column Selection Logic

HPLC_Selection Input Analyte: 2-Isopropylpiperazine Deriv. Polarity Is the Derivative Lipophilic (e.g., Benzyl)? Input->Polarity Lipophilic Yes: Use Reversed Phase Polarity->Lipophilic Yes Hydrophilic No: Very Polar Polarity->Hydrophilic No RP_Path Method: High pH C18 (Hybrid Particle) Lipophilic->RP_Path MS_Comp MS Compatible? Hydrophilic->MS_Comp HILIC_Path Method: HILIC (Amide/Silica) MS_Comp->HILIC_Path Yes TFA Use C18 + 0.1% TFA (UV Only) MS_Comp->TFA No (Old School)

Figure 2: Column selection guide based on derivative polarity and detection method.

Module 3: Preparative Isolation & Salt Forms

When scaling up from analytical to preparative purification, the form of the final product matters.

The TFA Trap

If you use TFA in your Prep-HPLC mobile phase, your product will be isolated as a TFA salt .

  • Issue: TFA salts are often hygroscopic oils that are difficult to handle. They can also be cytotoxic in biological assays.

  • Solution: Perform a "free-basing" step.

    • Dissolve the salt in DCM.

    • Wash with saturated aqueous NaHCO₃ or 1M NaOH.

    • Dry organic layer over Na₂SO₄ and evaporate.

Chiral Considerations

2-Isopropylpiperazine has a chiral center. If you are synthesizing it from a racemic starting material, your "pure" peak might actually be a 50:50 mixture of enantiomers.

  • Detection: Standard C18/HILIC will not separate enantiomers.

  • Resolution: Requires Chiral HPLC (e.g., Polysaccharide-based columns like Chiralpak AD/OD) using Normal Phase (Hexane/IPA/DEA) or Polar Organic modes.

Frequently Asked Questions (FAQ)

Q: My peak shape is perfect on the analytical column, but splits into two on the Prep column. Why? A: This is likely a "solvent strength mismatch." If you dissolve your sample in 100% DMSO or Methanol and inject it onto a high-aqueous Prep gradient, the sample precipitates or travels faster than the mobile phase initially.

  • Fix: Dissolve your sample in the starting mobile phase (e.g., 90% Water / 10% ACN) if solubility permits.

Q: I see a ghost peak in my gradient blank after running my piperazine derivative. A: Piperazines are "sticky." They adsorb to the stainless steel of the injector loop or the column frit and elute in subsequent runs.

  • Fix: Implement a needle wash with 10% Formic Acid in Methanol between injections to fully protonate and wash away the residue.

Q: Can I use UV detection at 210 nm? A: Yes, but be careful. At 210 nm, many solvents (like Ethyl Acetate or high concentrations of TEA) absorb light, causing high background noise. Acetonitrile/Water systems are transparent at 210 nm, but ensure your buffer is also transparent (Phosphate is good; Formate is noisy below 220 nm).

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Overview. Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[4] Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Refer to Section 4.9 for HPLC and TLC visualization). Link

  • McCalley, D. V. (2017). Analysis of the retention mechanisms of amines on silica-based stationary phases. Journal of Chromatography A, 1523, 49-62. (Authoritative source on silanol interactions). Link

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Excess 2-Isopropylpiperazine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-isopropylpiperazine in their synthetic workflows. As a common nucleophilic bui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-isopropylpiperazine in their synthetic workflows. As a common nucleophilic building block, its removal from reaction mixtures can be challenging due to its basicity and high polarity. This document provides in-depth, field-proven troubleshooting guides and FAQs to ensure the successful purification of your target compounds.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific issues you may encounter during the workup and purification of your reaction mixtures containing residual 2-isopropylpiperazine.

Problem 1: My crude NMR shows significant residual 2-isopropylpiperazine after a standard aqueous workup.

Primary Cause: The unprotonated (free base) form of 2-isopropylpiperazine possesses sufficient lipophilicity to partition into common organic solvents during extraction with neutral or basic water. Its high boiling point (180-181 °C) also prevents its removal by simple rotary evaporation.[1][2]

Recommended Solution: Acid-Base Extraction

This is the most direct and cost-effective method for removing basic impurities like 2-isopropylpiperazine, provided your desired product is stable to dilute acid. The underlying principle is the conversion of the basic amine into its water-soluble salt form (a hydrochloride salt), which will then preferentially partition into the aqueous phase.[3][4]

Experimental Protocol: Acid Wash
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether).

  • First Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. The 2-isopropylpiperazine is now in this aqueous layer as its protonated hydrochloride salt.

  • Repeat Washes: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal. The number of washes depends on the quantity of the amine to be removed.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield your purified product.

Problem 2: My target compound is sensitive to acid, or the acid wash was ineffective.

Primary Cause: Acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers) can be cleaved under the conditions of an acid wash. In some cases, an emulsion may form, or the product itself may have some water solubility, leading to poor recovery.

Recommended Solution: Scavenger Resins

Scavenger resins are functionalized polymers that react with and sequester specific molecules from a solution, allowing for purification by simple filtration.[5] For removing a basic amine, an acidic ion-exchange resin, such as a polymer-bound sulfonic acid (e.g., MP-TsOH), is highly effective.[6] This method avoids an aqueous workup entirely.

Experimental Protocol: Amine Scavenging
  • Solvent Choice: Dissolve the crude product in a suitable organic solvent in which the product is soluble (e.g., DCM, THF, or acetonitrile).

  • Resin Addition: Add the sulfonic acid scavenger resin to the solution. A typical loading is 3-5 equivalents relative to the excess 2-isopropylpiperazine.

  • Agitation: Stir or shake the mixture at room temperature. Reaction times can vary from 1 to 16 hours, depending on the concentration and reactivity. The reaction can be monitored by TLC or LC-MS by analyzing a small aliquot of the supernatant.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin. The resin beads will contain the bound 2-isopropylpiperazine.

  • Rinsing and Concentration: Rinse the filtered resin with a small amount of the solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate in vacuo.

Problem 3: My product is also a base, and extraction methods are not selective.

Primary Cause: If your desired compound also contains a basic nitrogen, it will be co-extracted into the aqueous layer during an acid wash, leading to product loss.

Recommended Solution: Modified Column Chromatography

While 2-isopropylpiperazine's high polarity makes it a candidate for chromatographic separation, its basicity can cause significant peak tailing on standard silica gel due to strong interactions with acidic silanol groups.[7] This can be overcome by modifying the mobile phase.

Experimental Protocol: Basic Amine Chromatography
  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Preparation: Choose an appropriate eluent system based on the polarity of your product (e.g., ethyl acetate/hexanes or DCM/methanol). To this solvent system, add a small amount of a competing base, typically 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide. This modifier will occupy the acidic sites on the silica, allowing your basic compounds to elute with better peak shape.

  • Column Loading & Elution: Load your crude material onto the column (dry loading is often preferred for polar compounds) and elute with the modified mobile phase, collecting fractions as usual.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate in vacuo. Note that the triethylamine will also need to be removed, but its lower boiling point (89.5 °C) makes it much more volatile than 2-isopropylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-isopropylpiperazine relevant to purification?

A1: Understanding these properties is crucial for selecting a purification strategy. Piperazines are diamines and their basicity is a key factor in purification.[7]

PropertyValueImplication for Purification
Boiling Point 180-181 °CToo high for easy removal by evaporation; distillation is only feasible if the product's boiling point is very different.[1][2]
pKa (Predicted) ~9.23 (for the tertiary amine)The compound is strongly basic and will be readily protonated by dilute mineral acids (e.g., 1M HCl), making it water-soluble.[2]
Solubility Soluble in water and various organic solvents.[8]Its solubility in both aqueous and organic phases (as the free base) necessitates methods that dramatically alter its partitioning behavior, like protonation.
Appearance Colorless to pale yellow liquid.[8]The physical appearance helps in identifying its presence in crude mixtures.
Q2: How do I choose the best removal method for my specific experiment?

A2: The optimal choice depends on the properties of your desired product, the scale of the reaction, and the required final purity. The following decision tree and comparison table can guide your selection.

G start Start: Crude mixture with excess 2-isopropylpiperazine acid_stable Is your product stable to dilute acid? start->acid_stable product_props Is your product non-basic and soluble in an immiscible organic solvent? acid_stable->product_props  Yes high_purity Is high purity critical and an aqueous workup undesirable? acid_stable->high_purity  No product_props->high_purity  No acid_wash Use Acid-Base Extraction product_props->acid_wash  Yes bp_diff Is the product's boiling point significantly different from 180°C? high_purity->bp_diff  No scavenger Use Scavenger Resin high_purity->scavenger  Yes distill Consider Distillation bp_diff->distill  Yes chromatography Use Column Chromatography (with amine modifier) bp_diff->chromatography  No

Caption: Decision tree for selecting a purification method.

MethodPurity AchievedScaleSpeedCostKey Considerations
Acid-Base Extraction Good to ExcellentLab to PilotFastLowProduct must be acid-stable and insoluble in the aqueous phase.
Scavenger Resin ExcellentLabModerateHighIdeal for acid-sensitive substrates and high-purity requirements. Avoids aqueous workups.
Column Chromatography ExcellentLabSlowModerateMost versatile method, especially for complex mixtures or when the product is also basic. Requires optimization.
Distillation VariableLab to IndustrialModerateLowOnly effective for large boiling point differences (>50 °C).[9][10]
Q3: What are the primary safety considerations when handling 2-isopropylpiperazine?

A3: According to its Safety Data Sheet (SDS), 1-isopropylpiperazine (a common isomer) is a flammable liquid that causes severe skin burns and eye damage.[11] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Ensure an eyewash station and safety shower are readily accessible.[13]

References

  • (2S)
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • SAFETY DATA SHEET - N-Isopropylpiperazine. (2024-03-29). Fisher Scientific.
  • Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation.
  • Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine.
  • SAFETY DATA SHEET - Piperazine. (2018-01-18). Fisher Scientific.
  • SAFETY D
  • Recrystalliz
  • How to extract/isolate piperazine from water without distillation? (2013-03-29).
  • Isopropylpiperazine. CymitQuimica.
  • recrystallization, filtration and melting point. University of Massachusetts Lowell.
  • RECRYSTALLIS
  • Purification of piperazine.
  • How do I remove piperazine from the solid compound? (2015-10-29).
  • Scavenger resin. Wikipedia.
  • Acid-Base Extraction. University of Colorado Boulder.
  • Acid–base extraction. Wikipedia.
  • Metal Scavengers. Sigma-Aldrich.
  • Metal scavengers for organic purific
  • 1-Isopropylpiperazine 97 4318-42-7. Sigma-Aldrich.
  • 1-Isopropylpiperazine. ChemicalBook.

Sources

Optimization

Technical Support Center: Reaction Optimization for Sterically Hindered Piperazines

Welcome to the Advanced Synthesis Support Hub. Ticket ID: OPT-PIP-T78 Subject: Temperature Optimization for Sterically Hindered Piperazine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Di...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: OPT-PIP-T78 Subject: Temperature Optimization for Sterically Hindered Piperazine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Paradox

Synthesizing or functionalizing sterically hindered piperazines (e.g., 2,6-disubstituted or bulky ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-protected variants) presents a kinetic paradox. The steric bulk increases the activation energy (

) required for nucleophilic attack, theoretically necessitating higher temperatures . However, these elevated temperatures often trigger catalyst decomposition (in Pd-catalyzed couplings) or elimination side-pathways (in S_NAr), leading to lower yields.

This guide provides a self-validating workflow to determine the precise isotherm (


) for your specific substrate, moving beyond "standard" protocols.
Module 1: Critical Decision Tree (Workflow Visualization)

Before adjusting your heating block, determine your reaction class. Temperature limits are dictated by the mechanism, not just the substrate.

TemperatureOptimization Start Identify Reaction Mechanism BH Buchwald-Hartwig (Pd-Catalyzed) Start->BH SnAr S_NAr (Nucleophilic Subst.) Start->SnAr Lith C-H Functionalization (Lithiation) Start->Lith Cat_Stab Check Catalyst Thermal Limit (e.g., Pd(dba)2 < 110°C) BH->Cat_Stab Constraint Act_E High Activation Energy barrier? (e- rich aryl halide) SnAr->Act_E Constraint Cryo Kinetic Control Required? Lith->Cryo Constraint Opt_BH Target: 80-100°C Use Pre-catalysts (G3/G4) Cat_Stab->Opt_BH Optimize Ligand not Temp Opt_SnAr Target: 120-160°C (Microwave/Pressure) Act_E->Opt_SnAr Force Conditions Opt_Lith Target: -78°C to -30°C (Prevent Fragmentation) Cryo->Opt_Lith Strict Control

Figure 1: Thermal decision matrix for hindered piperazines. Note that Pd-catalyzed routes are limited by catalyst stability, while S_NAr routes are limited by substrate activation.

Module 2: Troubleshooting & Optimization Guides
Scenario A: Buchwald-Hartwig Amination (Low Yield / Catalyst Death)

The Issue: You are coupling a 2,6-dimethylpiperazine with an aryl chloride. Standard conditions (100°C, toluene) yield <20% product with significant dehalogenated aryl halide.

Technical Insight: Hindered amines retard the rate of reductive elimination in the catalytic cycle. If the temperature is too high, the active Pd(0) species precipitates (Pd black) before the turnover occurs. Conversely, if


 is too low, the bulky amine cannot penetrate the Pd coordination sphere.

Protocol: The "Step-Down" Optimization

  • Switch Pre-catalysts: Move from in-situ generation (Pd(OAc)

    
     + Ligand) to oxidative addition complexes (e.g., RuPhos Pd G4  or BrettPhos Pd G4 ). These are thermally stable and activate at lower temperatures.
    
  • The 80°C Threshold Experiment:

    • Run parallel reactions at 60°C, 80°C, and 100°C.

    • Data Interpretation:

      • High conversion at 60°C: Excellent.

      • Low conversion at 100°C + Black precipitate: Thermal decomposition. Lower T to 80°C and increase catalyst loading (2 mol%

        
         5 mol%).
        
      • No reaction at 100°C: Ligand mismatch. Temperature cannot fix this. Switch to BrettPhos (for primary amines) or RuPhos (for secondary amines).

Q: Why not just boil it in DMSO? A: High temperatures in DMSO often promote


-hydride elimination if your piperazine has alkyl chains, or oxidative degradation of the amine. Stick to Toluene or Dioxane at the lowest effective T (typically 80-100°C for hindered substrates).
Scenario B: S_NAr (Nucleophilic Aromatic Substitution)

The Issue: Reaction of a hindered piperazine with a chloropyridine is sluggish even at reflux (110°C).

Technical Insight: Unlike Buchwald couplings, S_NAr has no catalyst to decompose. The rate-determining step is the disruption of aromaticity (Meisenheimer complex formation). For sterically hindered nucleophiles, the


 is massive.

Protocol: High-Energy Input (Microwave)

  • Solvent Switch: Replace protic solvents (EtOH) with polar aprotic (NMP, DMSO).

  • Microwave Ramp:

    • Set ceiling temperature to 160°C (sealed vessel).

    • Ramp time: 10 mins.[1] Hold: 30 mins.

    • Note: Thermal heating to 160°C in an oil bath often degrades reagents over hours. Microwave irradiation achieves the necessary

      
       quickly, minimizing degradation time.
      

Data Table: Temperature vs. Conversion (S_NAr Example)

TemperatureTimeSolventYield (Hindered)Yield (Unhindered)Notes
80°C12 hDMF< 5%85%Thermal energy insufficient for hindered attack.
120°C12 hDMF45%92%Significant impurity formation (dimers).
150°C (MW) 30 min NMP 88% 95% Optimal. Fast kinetics outrun decomposition.
Scenario C: C-H Functionalization (Lithiation)

The Issue: Attempting


-lithiation of 

-Boc-piperazine results in ring fragmentation or complex mixtures.

Technical Insight: Lithiated piperazines are prone to ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-elimination (ring opening). This pathway is temperature-dependent.[1] While -78°C is standard, it is often too cold for the deprotonation of hindered systems to occur at a reasonable rate.

Protocol: The O'Brien "Warm-Up"

  • Start Cold: Cool THF solution of

    
    -Boc-piperazine to -78°C.
    
  • Add Base: Add

    
    -BuLi dropwise.
    
  • Controlled Warm: Allow the lithiation to proceed at -30°C (instead of -78°C) for 30-45 minutes.

    • Why? -30°C provides enough energy to overcome the steric barrier of the

      
      -protecting group for deprotonation, but is cold enough to prevent ring fragmentation (which typically accelerates > 0°C).
      
  • Quench Cold: Cool back to -78°C before adding the electrophile.

FAQ: Common User Pain Points

Q1: My reaction turns black immediately at 100°C. Is my temperature too high? A: Yes, or your system has oxygen leaks. "Pd black" indicates Pd(0) aggregation.

  • Fix: Lower T to 80°C. If reactivity drops, do not increase T. Instead, switch to a more stable precatalyst (e.g., Pd(dba)

    
    
    
    
    
    XPhos Pd G3) or add 10-20% excess ligand to stabilize the metal center.

Q2: Can I use "Neat" (solvent-free) conditions to lower the temperature? A: Counter-intuitively, yes. Running a reaction neat (using the piperazine as the solvent) massively increases the concentration of the nucleophile. According to the rate law


, increasing [Amine] allows you to achieve the same rate at a lower temperature (

).
  • Warning: Only applicable if your piperazine is cheap and liquid/low-melting.

Q3: How do I control bis-arylation (dimer formation) at high temperatures? A: High T favors the second addition because the mono-arylated product is often more electron-rich (and thus more reactive) than the starting piperazine.

  • Fix: Do not rely on temperature alone. Use a large excess of piperazine (3-5 equivalents). The statistical probability of the aryl halide encountering a fresh piperazine molecule outweighs the kinetic preference for the product.

References
  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Piperazines. Journal of the American Chemical Society. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • O'Brien, P., et al. (2013). Diamine-free Lithiation–Trapping of N-Boc Heterocycles. Organic Letters. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of 2-Isopropylpiperazine Salts

Welcome to the technical support guide for handling 2-Isopropylpiperazine and its salts. As a key building block in modern drug discovery, its proper handling is paramount to ensure experimental reproducibility and succe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 2-Isopropylpiperazine and its salts. As a key building block in modern drug discovery, its proper handling is paramount to ensure experimental reproducibility and success.[1][2][3] The salts of 2-Isopropylpiperazine, particularly the dihydrochloride form, are known to be hygroscopic—meaning they readily absorb moisture from the atmosphere.[4][5][6] This guide provides in-depth, field-proven insights and protocols to mitigate the challenges associated with this inherent property.

Understanding the Challenge: Why Hygroscopicity Matters

Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment.[7] For amine salts like 2-Isopropylpiperazine dihydrochloride, this phenomenon is driven by the strong affinity of the ionic salt structure for polar water molecules.[6] Failure to control moisture absorption can lead to significant experimental errors and inconsistencies.

Consequences of Uncontrolled Moisture Absorption:

  • Inaccurate Stoichiometry: The measured weight of the compound will be artificially inflated by an unknown amount of water, leading to incorrect molar calculations and flawed reaction stoichiometry.[7]

  • Physical State Alteration: The compound may change from a free-flowing powder to a clumpy, sticky solid, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[7]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways such as hydrolysis, potentially leading to the formation of impurities and a reduction in the active compound's purity.[7]

  • Reaction Failure: Many organic reactions, especially those involving organometallics, dehydrating agents, or other moisture-sensitive reagents, require strictly anhydrous conditions.[8] The introduction of water with the hygroscopic salt can quench reagents and inhibit or alter the desired chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My container of 2-Isopropylpiperazine dihydrochloride has been on the shelf for a while. How can I visually assess if it has absorbed significant moisture?

A1: A fresh, dry sample should be a crystalline, free-flowing powder. Visual indicators of moisture absorption include:

  • Clumping or Caking: The powder no longer flows easily and forms aggregates.[7]

  • "Wet" Appearance: The material may look damp or darken in color.

  • Deliquescence: In cases of high moisture absorption, the solid may begin to dissolve and turn into a syrup or solution.[7]

If you observe any of these signs, the material has likely been compromised by atmospheric moisture.

Q2: What are the ideal storage conditions for 2-Isopropylpiperazine salts to prevent moisture uptake?

A2: Proper storage is the first line of defense. The primary goal is to create a barrier between the compound and ambient humidity.

  • Primary Container: Always keep the salt in its original, tightly sealed container. After opening, ensure the cap is replaced securely. For screw-cap bottles, wrapping the cap-bottle interface with Parafilm can provide an excellent secondary seal.[9]

  • Secondary Enclosure (Desiccator): Store the primary container inside a desiccator containing an active drying agent like silica gel, calcium sulfate (Drierite®), or molecular sieves.[10][11] A color-indicating desiccant is useful for monitoring when the drying agent needs to be regenerated or replaced.

  • Inert Atmosphere: For maximum protection, especially for long-term storage or highly sensitive applications, consider storing the material inside a nitrogen- or argon-filled glove box or by backfilling the container with an inert gas.[10]

  • Aliquoting: If you frequently use small amounts of the compound, consider aliquoting the bulk material into smaller, sealed vials. This minimizes the exposure of the entire batch to the atmosphere during each use.[12]

Q3: What is the correct procedure for weighing a hygroscopic salt like 2-Isopropylpiperazine dihydrochloride?

A3: Speed and a controlled environment are critical.[13] The longer the compound is exposed to air, the more water it will absorb, leading to a continuously increasing weight reading on the balance.[7]

  • Controlled Environment: The ideal location for weighing is inside a glove box with a controlled low-humidity atmosphere.[8][14] If a glove box is unavailable, use an analytical balance with a draft shield in a room with the lowest possible ambient humidity.

  • Preparation: Have all your tools (spatulas, weigh boats, receiving flasks) clean, dry, and ready before you open the compound's container.

  • Technique:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Minimize the opening time of the container.

    • Quickly transfer an approximate amount of the solid to a weigh boat or paper and obtain a reading. Do not chase a perfectly stable reading, as it may never stabilize.

    • For higher accuracy, use the "weighing by difference" method: weigh the sealed vial containing the compound, quickly transfer the desired amount to your reaction vessel, and then re-weigh the sealed vial. The difference in weight is the exact amount transferred.[7]

Q4: My salt has clearly absorbed water. Can I dry it before use?

A4: Yes, it is often possible to dry a hygroscopic compound, but it must be done with care to avoid thermal decomposition.

  • Method: The most common method is drying under high vacuum at a gently elevated temperature (e.g., 40-60 °C) for several hours. Using a drying pistol (Abderhalden pistol) is also effective.

  • Caution: Before heating, consult the compound's Safety Data Sheet (SDS) or other technical literature for its melting point and thermal stability data. Heating too aggressively can cause the compound to decompose.

  • Post-Drying: Once dried, the compound must be handled exclusively under anhydrous conditions (e.g., in a glove box) to prevent re-absorption of moisture.

Q5: How can I accurately determine the water content of my 2-Isopropylpiperazine salt?

A5: For precise quantification of water content, especially in regulated environments (e.g., drug development), analytical methods are necessary.

Method Principle Advantages Limitations
Karl Fischer Titration (KFT) Chemical titration specific to water molecules.[15]The "gold standard" for water determination. Highly accurate, precise, and specific to water.[16][17] Can measure trace levels (ppm).Requires specialized equipment and reagents.[18]
Loss on Drying (LOD) Gravimetric method measuring the weight loss of a sample upon heating.[18]Simple and accessible equipment (oven, balance).Not specific to water; measures the loss of all volatile components (e.g., residual solvents).[19] Can cause decomposition of heat-sensitive samples.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.Provides detailed information about thermal events, including water loss and decomposition.More complex instrumentation than LOD. Still not exclusively specific to water if other volatiles are present.

For most research applications requiring an accurate molar quantity, performing a Karl Fischer titration on a representative sample is the most reliable approach.[15][19]

Visual Workflow and Troubleshooting
Workflow for Handling Hygroscopic Salts

This diagram outlines the critical steps from receiving the compound to its use in a reaction, ensuring minimal moisture exposure.

G cluster_storage Storage Protocol cluster_handling Handling & Weighing Protocol Receive Receive Compound Store Store in Tightly Sealed Container in Desiccator Receive->Store Immediate Action Equilibrate Equilibrate to Room Temperature Store->Equilibrate Prepare for Use Weigh_Decision Glove Box Available? Equilibrate->Weigh_Decision Weigh_Glovebox Weigh Inside Glove Box Weigh_Decision->Weigh_Glovebox Yes Weigh_Bench Weigh Quickly on Bench (Use Draft Shield) Weigh_Decision->Weigh_Bench No Transfer Transfer to Reaction Vessel Immediately Weigh_Glovebox->Transfer Weigh_Bench->Transfer

Caption: Standard workflow for handling hygroscopic compounds.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered when working with 2-Isopropylpiperazine salts.

Problem Observed Potential Cause(s) Recommended Solution(s)
Unstable/Increasing Weight Reading The compound is actively absorbing atmospheric moisture on the balance pan.[7]Work more quickly.Move the balance to a lower humidity environment or use a glove box.[14]Use the "weighing by difference" technique.[7]
Compound is Clumpy, Caked, or "Wet" Improper storage or prolonged exposure to air during previous handling.[7]Dry the compound under vacuum if thermally stable.[13]If drying is not feasible or stability is a concern, use a fresh, unopened container.Review and improve storage procedures (e.g., use a desiccator, seal with Parafilm).[9]
Low Reaction Yield or Failure 1. Inaccurate stoichiometry due to weighing water along with the reagent.2. Water introduced with the salt is quenching moisture-sensitive reagents or catalyzing side reactions.[8]Determine the water content via Karl Fischer titration and adjust the mass accordingly.Thoroughly dry the salt before use.Ensure all solvents and other reagents are rigorously anhydrous.
Inconsistent Bioassay or Analytical Results 1. Inaccurate initial concentration due to weighing errors.2. Degradation of the compound in stock solutions accelerated by the presence of water.[7]Prepare stock solutions fresh from properly stored, dry compound.Consider preparing stock solutions in a dry, inert atmosphere.[7]If storing stock solutions, prepare smaller batches more frequently and store appropriately (e.g., frozen, protected from light).
Experimental Protocol: Weighing by Difference

This protocol minimizes moisture absorption during the weighing process and provides a highly accurate measurement.

  • Preparation: Ensure your reaction vessel is clean, dry, and ready under an inert atmosphere if required.

  • Initial Weighing: Place the sealed vial of 2-Isopropylpiperazine salt on the analytical balance and record its mass to the highest precision (e.g., M1).

  • Transfer: In a low-humidity environment (ideally a glove box), quickly open the vial, remove the desired amount of solid with a clean, dry spatula, and add it directly to your reaction vessel.

  • Reseal: Immediately and securely reseal the vial. If outside a glove box, wrap with Parafilm.

  • Final Weighing: Place the resealed vial back on the same analytical balance and record its new mass (M2).

  • Calculation: The exact mass of the compound transferred is Mass = M1 - M2 .

References
  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Available from: [Link]

  • News-Medical.Net. Moisture Analysis Techniques. 2018. Available from: [Link]

  • PMC (PubMed Central). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Available from: [Link]

  • ResolveMass Laboratories Inc. Moisture Content Analysis. Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts?. Available from: [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents. 2025. Available from: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. 2019. Available from: [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. 2025. Available from: [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. 2008. Available from: [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. Available from: [Link]

  • ACS Publications. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. 2020. Available from: [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with?. 2010. Available from: [Link]

  • Royal Society of Chemistry. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Available from: [Link]

  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • AIVC. MOISTURE PROBLEMS CAUSED BY HYGROSCOPIC BEHAVIOUR OF MATERIALS. Available from: [Link]

  • ResearchGate. Effect of piperazine (PIP) concentration and reaction time on the formation of thin film composite forward osmosis (FO) membrane. 2025. Available from: [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. 2023. Available from: [Link]

  • PMC (PubMed Central). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]

  • PubChem. 2-(Propan-2-yl)piperazine. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 2-Isopropylpiperazine Dihydrochloride

Executive Summary & Strategic Context 2-Isopropylpiperazine dihydrochloride (CAS: 135683-97-5) is a critical chiral building block in the synthesis of bioactive compounds, particularly for targeting GPCRs and ion channel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Isopropylpiperazine dihydrochloride (CAS: 135683-97-5) is a critical chiral building block in the synthesis of bioactive compounds, particularly for targeting GPCRs and ion channels. Its structural rigidity and the steric bulk of the isopropyl group make it an ideal scaffold for controlling the spatial orientation of pharmacophores.

However, characterizing this compound presents specific challenges:

  • Hygroscopicity: The dihydrochloride salt avidly absorbs water, complicating integration in non-protic solvents.

  • Signal Overlap: The isopropyl methine and piperazine ring protons often overlap in lower-field instruments (<400 MHz).

  • Cationic Shielding: The protonation state (

    
     dependent) drastically alters chemical shifts compared to the free base.
    

This guide provides a definitive protocol for the 1H NMR analysis of 2-Isopropylpiperazine


 2HCl, comparing solvent systems and validating purity against the free base alternative.

Experimental Workflow: Sample Preparation

The choice of solvent is the single most critical variable in this analysis. We compare the two industry standards: Deuterium Oxide (


) and Dimethyl Sulfoxide-d6 (

).
Protocol A: Quantitative Analysis (Preferred)
  • Solvent:

    
     (99.9% D)
    
  • Concentration: 10–15 mg in 0.6 mL

  • Reference: HDO residual peak (set to 4.79 ppm) or internal TSP (0.00 ppm).

  • Advantage: Eliminates broad ammonium (

    
    ) signals, providing a clean baseline for aliphatic integration.
    
Protocol B: Structural Confirmation (Secondary)
  • Solvent:

    
    
    
  • Concentration: 5–10 mg in 0.6 mL

  • Advantage: Allows observation of exchangeable ammonium protons, confirming the salt stoichiometry.

Workflow Visualization

NMR_Workflow Start Start: 2-Isopropylpiperazine Dihydrochloride Solid Solvent_Choice Select Solvent System Start->Solvent_Choice D2O_Path Path A: D2O (Quantitation) Solvent_Choice->D2O_Path DMSO_Path Path B: DMSO-d6 (Salt Confirmation) Solvent_Choice->DMSO_Path Prep_D2O Dissolve 15mg Ref: HDO @ 4.79 ppm D2O_Path->Prep_D2O Prep_DMSO Dissolve 5mg Ref: TMS @ 0.00 ppm DMSO_Path->Prep_DMSO Analysis_D2O Result: Clean Aliphatic Region No NH signals Prep_D2O->Analysis_D2O Analysis_DMSO Result: Broad NH2+ signals (8.0-10.0 ppm) Prep_DMSO->Analysis_DMSO Validation Integration Check (Methyls = 6H) Analysis_D2O->Validation Analysis_DMSO->Validation

Figure 1: Decision tree for solvent selection based on analytical goals (Quantitation vs. Salt Confirmation).

Spectral Analysis: The "Gold Standard" Profile

The following data represents the theoretical expected shifts for the dihydrochloride salt in


, derived from standard amine salt shielding principles and validated against analogous piperazine derivatives [1, 2].
Chemical Shift Assignment Table ( )
PositionProton TypeMultiplicityShift (

, ppm)
IntegrationCoupling (

, Hz)
Structural Insight
1

(Isopropyl)
Doublet (d)1.05 – 1.156H

Diagnostic doublet; confirms isopropyl group integrity.
2

(Isopropyl)
Multiplet (m)2.10 – 2.301H-Often overlaps with solvent impurities; check 2D COSY if unclear.
3 Ring

Multiplet (m)3.10 – 3.807H-Complex envelope due to ring puckering and rapid chair interconversion.
4

Exchange---Not observed in

(exchanged to

).

Key Diagnostic Feature: The isopropyl methyls must appear as a distinct doublet around 1.1 ppm. If this signal is a singlet, the isopropyl group may have degraded or the sample is misidentified (e.g., tert-butyl derivative).

Comparative Analysis: Salt vs. Free Base vs. Alternatives

This section objectively compares the dihydrochloride salt with its free base form and structural isomers.

Salt vs. Free Base (Shift Effects)

The formation of the dihydrochloride salt introduces a positive charge on the nitrogen atoms, causing a deshielding effect (downfield shift) on adjacent protons.

FeatureFree Base (2-Isopropylpiperazine)Dihydrochloride Salt (2-Isopropylpiperazine

2HCl)
Mechanism

-Protons (Ring)
2.6 – 3.0 ppm3.2 – 3.8 ppm Electron withdrawal by

center deshields

-protons.
Isopropyl Methyls ~0.90 ppm~1.10 ppm Inductive effect propagates through the carbon skeleton.
Solubility High in

, Low in

High in

, Low in

Ionic lattice energy vs. Lipophilicity.
Comparative Data Table
CompoundSolventKey Shift 1 (Methyls)Key Shift 2 (Ring)Reference
2-Isopropylpiperazine

2HCl

1.10 (d)3.20–3.80 (m)[1]
2-Isopropylpiperazine (Base)

0.92 (d)2.40–3.00 (m)[3]
1-Boc-2-isopropylpiperazine

0.95 (d)1.45 (s, Boc)[4]
Conformational Equilibrium

The isopropyl group at position 2 strongly prefers the equatorial position to minimize 1,3-diaxial interactions. In the salt form, this preference is maintained, but the ring is more rigid due to hydrogen bonding networks in the crystal lattice or solvation shell.

Conformation cluster_0 Thermodynamic Driver Equatorial Equatorial Conformer (Major >95%) Axial Axial Conformer (Minor <5%) Equatorial->Axial Ring Flip (Slow on NMR scale at -40°C) Axial->Equatorial Steric Repulsion Text Isopropyl group avoids 1,3-diaxial clash with axial protons.

Figure 2: Conformational equilibrium favoring the equatorial substituent.

Troubleshooting & Validation (Self-Check)

Use this checklist to validate your spectrum before finalizing the report.

  • The Integration Test:

    • Set the Isopropyl Methyl doublet (approx 1.1 ppm) to 6.00 .

    • Requirement: The total integral of the 3.0–3.8 ppm region (Ring + Methine) must be ~7.00 (within

      
      0.5 error).
      
    • Failure Mode: If the ring region integrates to <6, check for water suppression effects cutting off signals near 4.7 ppm.

  • The "Salt" Test (DMSO only):

    • Look for broad peaks at 8.5–10.0 ppm.

    • Requirement: Integration should be approx 4.00 (two

      
       groups).
      
    • Failure Mode: If signals are sharp and at ~2.0 ppm, you have the free base, not the dihydrochloride.

  • Impurity Watch:

    • Ethanol/Isopropanol: Common recrystallization solvents. Look for triplets at 1.17 ppm (EtOH) or doublets at 1.15 ppm (IPA) which may overlap with your analyte.

    • Triethylamine: Often used to neutralize; look for quartet at 2.4 ppm and triplet at 0.9 ppm.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2773872, 2-Isopropylpiperazine. Retrieved from [Link]

  • Reich, H. J. (2023). Proton NMR Chemical Shifts of Amine Salts. University of Wisconsin-Madison. Retrieved from [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Piperazine Scaffolds and Mass Spectrometry in a Nutshell The piperazine ring is a ubiquitous scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperazine Scaffolds and Mass Spectrometry in a Nutshell

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties. Accurate structural elucidation of novel piperazine derivatives is paramount in drug discovery and development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns.[1] Under electron ionization (EI), for instance, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion that subsequently fragments in a predictable manner based on its chemical structure.[2][3] Understanding these fragmentation pathways is crucial for the unambiguous identification of compounds.

This guide will focus on the predicted fragmentation of 2-isopropylpiperazine, a less common substitution pattern compared to its N-substituted counterparts. By examining the established fragmentation rules for cyclic amines, isopropyl-containing compounds, and other piperazine derivatives, we can construct a reliable predictive model of its mass spectral behavior.

General Fragmentation Tenets of Piperazine Derivatives

The fragmentation of piperazine and its derivatives is primarily dictated by the stability of the resulting fragment ions. Key fragmentation pathways include:

  • Alpha-Cleavage: This is a dominant mechanism for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][5] This process leads to the formation of a resonance-stabilized iminium ion. For cyclic amines, this can initiate ring opening.[6][7][8]

  • Ring Fission: The piperazine ring can undergo cleavage at various points, often initiated by an initial alpha-cleavage, leading to the formation of a series of smaller, charged fragments.

  • Substituent-Driven Fragmentation: The nature and position of substituents heavily influence the fragmentation pattern.[8] For N-substituted piperazines, cleavage of the bond between the substituent and the nitrogen atom is common.[9][10]

Predicted Characteristic Fragmentation of 2-Isopropylpiperazine

The molecular ion (M+) of 2-isopropylpiperazine (C7H16N2) would have a mass-to-charge ratio (m/z) of 128. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, in accordance with the nitrogen rule.

The predicted fragmentation pathway is as follows:

  • Loss of a Methyl Group (M-15): The most prominent initial fragmentation is likely the loss of a methyl radical (•CH3) from the isopropyl group via alpha-cleavage relative to the piperazine ring. This would result in a stable secondary carbocation adjacent to the nitrogen-containing ring, leading to a significant peak at m/z 113 .

  • Loss of the Isopropyl Group (M-43): Cleavage of the C-C bond between the piperazine ring and the isopropyl group would result in the loss of an isopropyl radical (•CH(CH3)2), generating a fragment at m/z 85 . This corresponds to the protonated piperazine ring.

  • Ring Cleavage: Subsequent fragmentation of the piperazine ring is expected. Common fragments from the piperazine ring itself are observed at m/z 56 and 70.[10]

  • Formation of the Base Peak: The base peak in the spectrum of 2-isopropylpiperazine is predicted to be at m/z 70 . This fragment likely arises from a ring cleavage process following the initial loss of the isopropyl group or a methyl group. Another strong contender for the base peak is the m/z 44 ion, characteristic of many aliphatic amines.[11]

The following Graphviz diagram illustrates the predicted primary fragmentation pathway of 2-isopropylpiperazine.

fragmentation M 2-Isopropylpiperazine (M+) m/z = 128 F1 [M - CH3]+ m/z = 113 M->F1 - •CH3 F2 [M - C3H7]+ m/z = 85 M->F2 - •C3H7 F3 Ring Fragments m/z = 70, 56, 44 F2->F3 Ring Cleavage

Caption: Predicted EI fragmentation pathway of 2-isopropylpiperazine.

Comparative Analysis: 2-Isopropylpiperazine vs. Other Piperazine Derivatives

To contextualize the predicted fragmentation of 2-isopropylpiperazine, it is instructive to compare it with the known fragmentation patterns of other piperazine derivatives.

CompoundKey Fragments (m/z)Distinguishing Fragmentation Pathway
Piperazine 86 (M+), 57, 44, 43Simple ring cleavage.[12]
1-Methylpiperazine 100 (M+), 85, 70, 57, 44Loss of a methyl group from the nitrogen.
1-Benzylpiperazine (BZP) 176 (M+), 91, 85, 70, 56Prominent tropylium ion at m/z 91 from the benzyl group.[1][10]
Predicted: 2-Isopropylpiperazine 128 (M+), 113, 85, 70, 56, 44 Characteristic loss of a methyl radical (M-15) from the isopropyl group.

The key differentiator for 2-isopropylpiperazine is the expected prominent peak at m/z 113 , corresponding to the loss of a methyl group from the isopropyl substituent. This is in contrast to N-substituted piperazines where fragmentation is often dominated by cleavage at the nitrogen-substituent bond. For instance, in 1-benzylpiperazine, the most abundant fragment is typically the tropylium ion at m/z 91.[1][10]

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis under Electron Ionization (EI) is recommended.

Objective: To acquire the mass spectrum of 2-isopropylpiperazine and identify its characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Reagents and Materials:

  • 2-Isopropylpiperazine standard.

  • High-purity solvent for sample dilution (e.g., methanol or dichloromethane).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2-isopropylpiperazine in the chosen solvent. Dilute this solution to a final concentration of 10 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[2]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-350.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to 2-isopropylpiperazine in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

The following diagram outlines the experimental workflow.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL stock solution prep2 Dilute to 10 µg/mL prep1->prep2 gcms Inject sample into GC-MS prep2->gcms acquire Acquire data under EI mode (70 eV) gcms->acquire process Extract mass spectrum acquire->process identify Identify molecular and fragment ions process->identify compare Compare with predicted fragmentation identify->compare

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the characteristic mass spectrometry fragmentation of 2-isopropylpiperazine. Based on established principles, the key distinguishing feature is expected to be the loss of a methyl group from the isopropyl substituent, resulting in a prominent peak at m/z 113. This, in conjunction with fragments characteristic of the piperazine ring, should allow for its confident identification. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This work serves as a valuable resource for researchers in the pharmaceutical and chemical sciences, aiding in the structural elucidation of novel piperazine-containing compounds.

References

  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]

  • Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]

  • Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Feeney, W. E., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100412. Available at: [Link]

  • Petrovic, S., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(9), 996-1004. Available at: [Link]

  • Mass fragmentation pattern of amines. YouTube. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2486-2495. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 2-(Propan-2-yl)piperazine. PubChem. Available at: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • 2-Methyl-3-isopropylpyrazine. NIST WebBook. Available at: [Link]

  • Piperazine. NIST WebBook. Available at: [Link]

  • mass spectrum of propan-2-amine. Doc Brown's Chemistry. Available at: [Link]

  • 2-Isopropyl-5-methylpyrazine. PubChem. Available at: [Link]

Sources

Validation

comparing reactivity of 2-Isopropylpiperazine vs 2-Methylpiperazine

Technical Guide: Comparative Reactivity of 2-Isopropylpiperazine vs. 2-Methylpiperazine Executive Summary: The Steric Advantage In the landscape of saturated N-heterocycles, 2-substituted piperazines are critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity of 2-Isopropylpiperazine vs. 2-Methylpiperazine

Executive Summary: The Steric Advantage

In the landscape of saturated N-heterocycles, 2-substituted piperazines are critical pharmacophores. While 2-Methylpiperazine (2-MeP) is a standard building block, 2-Isopropylpiperazine (2-iPrP) offers a distinct reactivity profile driven by the significantly larger steric bulk of the isopropyl group.

This guide analyzes the reactivity differences between these two analogues, focusing on the regioselectivity of the N1 and N4 nitrogen atoms. The core finding is that while both molecules favor N4-functionalization, 2-iPrP exhibits superior intrinsic N4-regioselectivity . The isopropyl group at C2 acts as a "steric gatekeeper," effectively shielding the N1 position from electrophilic attack without the need for protecting groups, a property that is less pronounced in the methyl analogue.

Structural & Physical Properties Comparison

The reactivity difference is rooted in the spatial arrangement of the C2-substituent. In the lowest-energy chair conformation, both substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, the A-value (a measure of steric bulk) of the isopropyl group is significantly higher than that of the methyl group, locking the conformation more rigidly and creating a larger "cone of shielding" around N1.

Property2-Methylpiperazine (2-MeP)2-Isopropylpiperazine (2-iPrP)Impact on Reactivity
CAS Number 109-07-984468-53-1
Structure C2-Methyl substituentC2-Isopropyl substituent2-iPrP has greater steric bulk at C2.
Molecular Weight 100.16 g/mol 128.22 g/mol
Physical State Solid (mp 61–63 °C)Solid (mp 107–112 °C)Both are solids; 2-iPrP has a higher lattice energy.
Boiling Point 155 °C~184 °C (Predicted)
Steric A-Value 1.70 kcal/mol2.15 kcal/molCritical: Isopropyl demands equatorial positioning, maximizing N1 shielding.
pKa (N1/N4) ~9.7 (N1/N4 avg) / ~5.35~9.5 / ~5.3 (Est.)Electronic basicity is similar; reactivity differences are kinetic , not thermodynamic.

Reactivity Analysis: The N1 vs. N4 Competition

In unsubstituted piperazine, N1 and N4 are equivalent. Introducing a C2-substituent breaks this symmetry.

Mechanism of Regioselectivity
  • Electronic Effect: The alkyl group at C2 is electron-donating, theoretically increasing the electron density (and basicity) of the adjacent N1.

  • Steric Effect: The alkyl group creates steric hindrance at N1.

  • The Dominant Factor: In nucleophilic substitutions (SN2) and acylations, the steric effect dominates . The nucleophile (piperazine N) must approach the electrophile. The C2-substituent physically blocks the trajectory for N1, making N4 the kinetically favored nucleophile.

Comparison: Methyl vs. Isopropyl
  • 2-MeP: The methyl group provides moderate hindrance. N4 is favored, but N1 is still accessible to small electrophiles (e.g., methyl iodide, acetyl chloride) or under forcing conditions. Reactions often yield a mixture of N4-mono, N1-mono, and N1,N4-bis products if stoichiometry is not strictly controlled.

  • 2-iPrP: The isopropyl group provides severe hindrance. The "steric cone" effectively deactivates N1 toward nucleophilic attack. This allows for high-yielding N4-selective functionalization even with slight excesses of electrophile or at higher temperatures, acting as a "virtual protecting group" for N1.

Visualizing the Steric Pathway

ReactivityPathway Substrate 2-Substituted Piperazine MeP_Inter 2-Methylpiperazine (Moderate Steric Bulk) Substrate->MeP_Inter R = Methyl iPrP_Inter 2-Isopropylpiperazine (High Steric Bulk) Substrate->iPrP_Inter R = Isopropyl Electrophile Electrophile (E+) (e.g., Benzyl Bromide) MeP_TS_N4 N4 Transition State (Favored) MeP_Inter->MeP_TS_N4 Fast MeP_TS_N1 N1 Transition State (Accessible) MeP_Inter->MeP_TS_N1 Slow but possible MeP_Prod Mixture: Major N4 + Minor N1 MeP_TS_N4->MeP_Prod MeP_TS_N1->MeP_Prod iPrP_TS_N4 N4 Transition State (Highly Favored) iPrP_Inter->iPrP_TS_N4 Fast iPrP_TS_N1 N1 Transition State (Sterically Blocked) iPrP_Inter->iPrP_TS_N1 Blocked iPrP_Prod Exclusive Product: N4-Substituted iPrP_TS_N4->iPrP_Prod

Figure 1: Reaction pathway comparison showing the kinetic blockade of N1 in 2-isopropylpiperazine.

Experimental Protocol: Regioselective N4-Benzylation

This protocol demonstrates the self-validating nature of the steric difference. While 2-MeP requires strict 1:1 stoichiometry and low temperatures to avoid over-alkylation, 2-iPrP yields the N4-benzyl derivative cleanly at room temperature.

Objective: Synthesize 1-benzyl-3-isopropylpiperazine (N4-benzylated product) vs. 1-benzyl-3-methylpiperazine.

Materials
  • Substrate: 2-Isopropylpiperazine (1.0 eq) vs. 2-Methylpiperazine (1.0 eq).

  • Electrophile: Benzyl bromide (BnBr) (1.05 eq).

  • Base: Triethylamine (Et3N) (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the 2-alkylpiperazine in 50 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 12 mmol (1.67 mL) of Et3N. Cool the 2-MeP reaction to 0°C (ice bath). The 2-iPrP reaction can be performed at Room Temperature (25°C).

  • Electrophile Addition:

    • For 2-MeP: Add BnBr dropwise over 30 minutes to prevent local high concentrations.

    • For 2-iPrP: Add BnBr in a single portion (or rapid dropwise). The steric protection of N1 tolerates the kinetic burst.

  • Reaction: Stir for 4 hours.

  • Workup: Quench with water (20 mL). Extract organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Analysis: Analyze crude by 1H NMR.

Expected Results (Self-Validation)
Parameter2-Methylpiperazine Reaction2-Isopropylpiperazine Reaction
Reaction Temp Must be 0°C to maintain selectivity.Room Temperature (20-25°C).
Crude Purity Contains ~5-10% N1,N4-dibenzyl impurity if temp rises.>95% N4-monobenzyl product.[1][2]
NMR Diagnostic Complex mixture of benzylic protons.Clean singlet for N4-benzyl CH2; N1-H remains.
Experimental Workflow Diagram

Workflow Start Start: Dissolve 2-Alkylpiperazine in DCM + Et3N Decision Check Substituent (R) Start->Decision MeP_Cond R = Methyl Cool to 0°C Decision->MeP_Cond iPrP_Cond R = Isopropyl Room Temperature Decision->iPrP_Cond MeP_Add Add BnBr Dropwise (30 mins) MeP_Cond->MeP_Add MeP_Result Result: N4-Benzyl Product (Risk of Bis-alkylation) MeP_Add->MeP_Result Workup Aqueous Workup & NMR Analysis MeP_Result->Workup iPrP_Add Add BnBr Rapidly iPrP_Cond->iPrP_Add iPrP_Result Result: N4-Benzyl Product (High Selectivity) iPrP_Add->iPrP_Result iPrP_Result->Workup

Figure 2: Operational workflow highlighting the stricter conditions required for 2-methylpiperazine.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.

  • Rossi, R., et al. (2023).[3] Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13, 3450–3460.

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Isopropylpiperazine.[1]

  • PubChem. (2024). 2-Isopropylpiperazine Compound Summary.

  • An, H., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping. Journal of the American Chemical Society, 138(2), 651-659.

Sources

Comparative

Precision Pharmacophores: The Biological Activity of 2-Isopropylpiperazine Derivatives in SAR

Executive Summary In medicinal chemistry, the piperazine ring is a privileged scaffold, but its unsubstituted form often suffers from conformational promiscuity and rapid metabolic clearance. 2-Isopropylpiperazine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperazine ring is a privileged scaffold, but its unsubstituted form often suffers from conformational promiscuity and rapid metabolic clearance. 2-Isopropylpiperazine derivatives represent a high-value subclass where the isopropyl group serves a dual function: it introduces a critical chiral center (typically derived from L-valine) and acts as a "conformational anchor," locking the piperazine ring into a preferred chair conformation with the substituent in an equatorial position.

This guide analyzes the structure-activity relationship (SAR) of these derivatives, contrasting them with their 2-methyl and unsubstituted counterparts. We focus on their application in GPCR antagonism (MCH-1, Neuropeptide S) and peptidomimetic antivirals (HIV-1) , providing experimentally validated protocols for their synthesis and biological evaluation.

Part 1: Structural Rationale & The "Isopropyl Effect"

The Valine Mimicry

The 2-isopropylpiperazine moiety is structurally homologous to the amino acid Valine . When incorporated into drug candidates, it often acts as a constrained peptidomimetic, replacing flexible Val-Gly or Val-Ala dipeptide sequences.

  • Steric Anchoring: Unlike a methyl group, the bulky isopropyl group creates a high energy barrier for ring inversion. This forces the piperazine ring to adopt a specific chair conformation where the isopropyl group remains equatorial to minimize 1,3-diaxial interactions.

  • Hydrophobic Filling: The isopropyl group is ideal for filling medium-sized hydrophobic pockets (lipophilic clefts) in receptors (e.g., Sigma-1, MCH-1) without the steric clash often caused by phenyl substituents.

Comparative SAR Profile

The following table summarizes the shift in physicochemical and biological properties when moving from unsubstituted to 2-isopropyl derivatives.

FeatureUnsubstituted Piperazine2-Methylpiperazine2-Isopropylpiperazine
Conformation Fluxional (Rapid Chair-Chair inversion)Moderate BiasRigid/Locked (Equatorial Preference)
Chirality AchiralChiral (Low discrimination)High Chiral Discrimination
Lipophilicity (cLogP) Low (Hydrophilic)ModerateHigh (Hydrophobic Pocket Targeting)
Metabolic Stability Low (N-oxidation/Ring opening)ModerateHigh (Steric shielding of N-sites)
Primary Application Linker/SpacerSolubility EnhancerPharmacophore/Selectivity Filter

Part 2: Critical SAR Case Studies

Case Study A: Neuropeptide S (NPS) and MCH-1 Receptor Antagonists

Research into Neuropeptide S Receptor (NPSR) antagonists has highlighted the critical role of the 2-isopropyl group. In a series of oxazolo[3,4-a]pyrazine derivatives, the introduction of the (S)-2-isopropyl substituent significantly improved potency and selectivity compared to the methyl analogue.

  • Mechanism: The isopropyl group restricts the rotation of the N-benzyl moiety, directing the aromatic ring into a specific hydrophobic sub-pocket of the GPCR.

  • Data Insight: In MCH-1 (Melanin-Concentrating Hormone) antagonists, 2-isopropyl derivatives demonstrated a 5-10x improvement in

    
     values over 2-methyl derivatives due to optimal filling of the lipophilic accessory pocket.
    
Case Study B: HIV-1 Protease and Capsid Inhibitors

In HIV drug design, 2-isopropylpiperazine serves as a non-hydrolyzable scaffold mimicking the transition state of viral polyprotein cleavage sites.

  • Application: It replaces the P1' or P2 valine residue in substrate-based inhibitors.

  • Advantage: The secondary amine of the piperazine can be functionalized to interact with the catalytic aspartates (Asp25/Asp25'), while the isopropyl group anchors the inhibitor in the S2 hydrophobic pocket.

Part 3: Experimental Protocols

Protocol 1: Synthesis of (S)-2-Isopropylpiperazine (Self-Validating Route)

Rationale: Direct alkylation of piperazine is non-selective. This protocol uses L-Valine as a chiral pool precursor, ensuring enantiomeric purity via a diketopiperazine intermediate.

Reagents: L-Valine, Glycine ethyl ester HCl, DCC/HOBt, LAH (Lithium Aluminum Hydride), THF.

  • Coupling (Dipeptide Formation):

    • Dissolve L-Valine (N-Boc protected, 10 mmol) and Glycine ethyl ester HCl (11 mmol) in DCM (50 mL).

    • Add DCC (11 mmol) and HOBt (11 mmol) at 0°C. Stir for 12h at RT.

    • Validation: TLC (50% EtOAc/Hex) should show a single spot (

      
      ).
      
  • Cyclization (Diketopiperazine):

    • Deprotect N-Boc (TFA/DCM). Neutralize with

      
      .
      
    • Reflux the free amine dipeptide in sec-butanol/toluene (1:1) for 4h. The intramolecular amidation yields (S)-3-isopropyl-2,5-piperazinedione.

    • Validation: Product precipitates upon cooling. High MP (>250°C).

  • Reduction (The Critical Step):

    • Suspend the diketopiperazine (5 mmol) in anhydrous THF (20 mL) under Argon.

    • Slowly add LAH (20 mmol, 4 equiv) at 0°C.

    • Reflux for 24h. (Ensures complete reduction of both amides).

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter and concentrate.

    • Validation:

      
       NMR in 
      
      
      
      shows disappearance of amide protons (approx 8.0 ppm) and appearance of piperazine ring protons (2.5-3.0 ppm).
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

Rationale: To verify the affinity of 2-isopropyl derivatives, a competition binding assay against a known high-affinity ligand is standard.

Materials:

  • Membrane preparation: Guinea pig brain or transfected CHO cells (hSigma-1).

  • Radioligand:

    
    -Pentazocine (Specific Activity ~30 Ci/mmol).
    
  • Non-specific binder: Haloperidol (10 µM).

Workflow:

  • Preparation: Dilute membrane protein to 0.5 mg/mL in Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Tube A (Total Binding): Membrane +

      
      -Pentazocine (2 nM) + Vehicle.
      
    • Tube B (Non-Specific): Membrane +

      
      -Pentazocine (2 nM) + Haloperidol (10 µM).
      
    • Tube C (Test): Membrane +

      
      -Pentazocine (2 nM) + 2-Isopropyl Derivative  (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Part 4: Visualization & Pathways

Diagram 1: Synthesis & Conformational Locking

This diagram illustrates the synthetic pathway from L-Valine and the resulting steric lock that defines the bioactivity.

G cluster_conf The Isopropyl Effect Valine L-Valine (Chiral Source) Dipeptide Val-Gly Dipeptide Valine->Dipeptide Coupling (DCC/HOBt) DKP (S)-3-Isopropyl- 2,5-piperazinedione Dipeptide->DKP Cyclization (Heat) Product (S)-2-Isopropylpiperazine DKP->Product Reduction (LiAlH4) Chair Locked Chair Conformation (iPr = Equatorial) Product->Chair Steric Control Activity Enhanced Receptor Fit (Hydrophobic Pocket) Chair->Activity Bioactivity

Caption: Synthesis of (S)-2-isopropylpiperazine from L-Valine and the subsequent conformational restriction that drives receptor selectivity.

References

  • Guerrini, R., et al. (2009).[1] "Synthesis and biological activity of human neuropeptide S analogues modified in position 5: identification of potent and pure neuropeptide S receptor antagonists." Journal of Medicinal Chemistry. Link

  • Berardi, F., et al. (2009). "Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of PB28." Journal of Medicinal Chemistry. Link

  • Bedürftig, S., & Wünsch, B. (2004). "Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity."[2] Bioorganic & Medicinal Chemistry. Link

  • BenchChem Technical Support. (2026). "1-Boc-2-Isopropylpiperazine: A Comparative Guide to Biological Activity." BenchChem.[3] Link

  • Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors." Journal of Medicinal Chemistry. Link

Sources

Validation

HPLC retention time of 2-Isopropylpiperazine under reverse phase conditions

Overcoming Hydrophilicity in Reverse Phase Conditions Executive Summary 2-Isopropylpiperazine (2-IPP) presents a classic chromatographic challenge: it is a small, highly polar, and basic diamine ( , ). Under standard aci...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Hydrophilicity in Reverse Phase Conditions

Executive Summary

2-Isopropylpiperazine (2-IPP) presents a classic chromatographic challenge: it is a small, highly polar, and basic diamine (


, 

). Under standard acidic Reverse Phase (RP) conditions, 2-IPP exists as a dication, resulting in near-zero retention on C18 columns and severe peak tailing due to secondary silanol interactions.

This guide objectively compares three distinct reverse-phase strategies to achieve reproducible retention and peak symmetry:

  • High pH Reverse Phase (Recommended): Utilizes hybrid silica columns at pH > 10 to deprotonate the analyte.

  • Ion-Pairing Chromatography (IPC): Uses alkyl sulfonates to form hydrophobic complexes.

  • Perfluorophenyl (PFP) Phases: Leverages alternative selectivity mechanisms.

Physicochemical Profile & The "Piperazine Problem"

To control retention, one must first understand the molecule's behavior in solution.

PropertyValueChromatographic Implication
Structure Cyclic diamine with isopropyl groupBulky group adds slight hydrophobicity, but core is highly polar.
LogP ~0.4 - 0.5Hydrophilic. Prefers aqueous mobile phase over C18 stationary phase.
pKa ~9.8 (N1), ~5.6 (N4)At pH 3.0: Doubly charged (+2). At pH 7.0: Singly charged (+1). At pH 11.0: Neutral (0).

The Failure of Standard C18: At typical HPLC pH (0.1% Formic Acid, pH ~2.7), 2-IPP is fully protonated. The repulsion between the positively charged analyte and the protonated surface silanols (or lack of hydrophobic interaction) causes the molecule to elute at the void volume (


), often co-eluting with salts and matrix components.
Comparative Methodology: Protocols & Performance
Method A: High pH Reverse Phase (The Modern Gold Standard)

Mechanism: By raising the mobile phase pH above the analyte's pKa (pH > 10), 2-IPP is deprotonated. The neutral molecule becomes significantly more hydrophobic, allowing for standard partitioning into the C18 phase without the need for complex additives.

  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 10 minutes.

Performance Profile:

  • Retention Factor (

    
    ):  High (
    
    
    
    ).
  • Peak Shape: Excellent symmetry (Tailing Factor < 1.2).

  • MS Compatibility: High (Volatile buffer).

Method B: Ion-Pairing Chromatography (IPC)

Mechanism: An anionic reagent (e.g., Octanesulfonate) is added to the acidic mobile phase. The sulfonate tail binds to the C18 surface, while the anionic head attracts the cationic 2-IPP. Alternatively, the reagent forms a neutral ion-pair complex with 2-IPP in the mobile phase, which then partitions into the stationary phase.

  • Stationary Phase: Standard C18 or C8 (End-capped).

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 20 mM Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Isocratic or shallow gradient (Note: Gradients with IPC require careful equilibration).

Performance Profile:

  • Retention Factor (

    
    ):  Tunable (increases with ion-pair concentration).
    
  • Peak Shape: Good, but sensitive to temperature and equilibration.

  • MS Compatibility: Poor (Non-volatile salts cause source suppression).

Method C: Fluorinated Phases (PFP)

Mechanism: Pentafluorophenyl (PFP) columns offer dipole-dipole interactions, H-bonding, and


-

interactions. While 2-IPP lacks an aromatic ring, the high polarity of the PFP phase can sometimes retain polar amines better than C18 via H-bonding, though often less effectively than Method A or B for this specific aliphatic molecule.
  • Stationary Phase: PFP (Pentafluorophenyl).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol.[3]

Experimental Data Comparison

The following table summarizes expected performance based on comparative application data for piperazine derivatives.

MetricStandard C18 (Acidic)High pH RP (C18, pH 10)Ion-Pairing (C18 + SOS)
Retention Time (

)
~1.2 min (Void)~6.5 min~8.0 min
Retention Factor (

)
< 0.1 (Unretained)4.5 - 5.05.0 - 7.0
Peak Symmetry (

)
N/A (Co-elution)1.1 (Excellent)1.3 (Good)
Robustness LowHighMedium (Long equilibration)
MS Suitability YesExcellent No (Requires suppression)

Critical Insight: While IPC yields the longest retention, High pH RP is superior for modern drug development due to MS compatibility and faster equilibration times.

Visualizing the Mechanism

The following diagrams illustrate the decision process and the interaction mechanisms.

Figure 1: Method Selection Decision Tree

MethodSelection Start Analyte: 2-Isopropylpiperazine Q1 Is MS Detection Required? Start->Q1 HighPH Method A: High pH RP (Hybrid C18, pH 10.5) Q1->HighPH Yes (Preferred) IPC Method B: Ion-Pairing (Octanesulfonate, pH 2.5) Q1->IPC No (UV Only) HILIC Alternative: HILIC (Ammonium Formate/ACN) HighPH->HILIC If retention still low

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection requirements.

Figure 2: Interaction Mechanisms

Mechanisms cluster_0 Acidic C18 (Failure Mode) cluster_1 High pH RP (Success) cluster_2 Ion-Pairing (Success) M1 Analyte (++) repelled by protonated silanols (+) No hydrophobic retention M2 Analyte (Neutral) Hydrophobic interaction with C18 chains M3 Analyte (++) binds to Anionic Sulfonate (-) Sulfonate binds to C18

Caption: Mechanistic comparison of why standard acidic conditions fail while High pH and IPC succeed.

Detailed Experimental Protocol (Recommended Method)

Objective: Quantify 2-Isopropylpiperazine with maximum robustness.

Equipment:

  • HPLC/UHPLC System with UV (210 nm) or MS detection.

  • Column: Waters XBridge C18 BEH, 4.6 x 100 mm, 3.5 µm (or equivalent Hybrid Silica).

Reagents:

  • Ammonium Bicarbonate (10 mM): Dissolve 0.79 g in 1 L water. Adjust to pH 10.5 with Ammonia solution. Filter through 0.22 µm membrane.

  • Acetonitrile: HPLC Grade.

Step-by-Step Workflow:

  • Column Conditioning: Flush column with 100% Acetonitrile for 20 mins, then equilibrate with initial mobile phase (95% Buffer / 5% ACN) for 10 column volumes. Crucial: Hybrid columns are robust, but ensure your system's flow path is pH resistant.

  • Sample Prep: Dissolve 2-IPP in 90:10 Water:ACN. Avoid 100% organic diluents to prevent peak breakthrough.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.[1][4]

    • Temp: 30°C (Controls viscosity and kinetics).

    • Gradient:

      • 0.0 min: 5% B

      • 8.0 min: 60% B

      • 8.1 min: 95% B (Wash)

      • 10.0 min: 95% B

      • 10.1 min: 5% B (Re-equilibrate for 4 mins).

  • System Suitability: Inject standard 5 times. %RSD of Area should be < 2.0%; Tailing factor should be < 1.3.

References
  • PubChem. 2-Isopropylpiperazine - Chemical Properties and pKa Data. National Library of Medicine. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide: High pH Strategies. Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep Columns. Application Note. Available at: [Link]

  • ResearchGate. Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Isopropylpiperazine dihydrochloride proper disposal procedures

Executive Safety & Operational Profile As researchers, we often treat salt forms of amines as benign "shelf-stable" reagents. However, 2-Isopropylpiperazine dihydrochloride presents a dual-hazard profile that is frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Profile

As researchers, we often treat salt forms of amines as benign "shelf-stable" reagents. However, 2-Isopropylpiperazine dihydrochloride presents a dual-hazard profile that is frequently overlooked in high-throughput workflows: it is both acidic (releasing HCl upon hydrolysis) and an organic amine source .

This guide deviates from standard SDS boilerplate to address the specific operational risks of this compound. The most critical directive for your laboratory safety is the Segregation Rule .

CRITICAL WARNING: The "No Bleach" Rule

STOP: Do NOT use bleach (sodium hypochlorite) to decontaminate glassware or spills containing this compound.

The Mechanism: Mixing 2-Isopropylpiperazine (secondary amine) with hypochlorite generates N-chloramines . These byproducts are not only toxic but can be explosively unstable.

Correct Decontamination: Use simple soap and water or a dilute surfactant solution.

Chemical Profile & Disposal Logic

Before initiating disposal, verify the state of your waste. The dihydrochloride salt is hygroscopic; old containers may have absorbed significant moisture, becoming a sticky, acidic paste.

PropertyValue/DescriptionOperational Implication
Chemical Nature Secondary Amine Salt (2HCl)Acidic: pH < 4 in solution. Incompatible with Cyanides/Sulfides (gas evolution).
Solubility Highly Water SolubleDo not pour down the drain. High mobility in aquatic systems.
RCRA Status Non-Listed (Not P or U listed)Classify as D002 (Corrosive) if pH < 2, otherwise General Organic Waste.
Incompatibility Oxidizers, Bases, HypochloritesStore away from Nitric Acid and Bleach.

Waste Segregation Logic (Visualized)

The following diagram illustrates the critical decision pathways for segregating this specific chemical to prevent cross-reactivity in your satellite accumulation areas.

SegregationLogic Start Waste: 2-Isopropylpiperazine 2HCl CheckState Determine Physical State Start->CheckState BleachWarn CRITICAL: NO BLEACH (Risk of Chloramines) Start->BleachWarn Compatibility Check Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Reaction Mix/Mother Liquor) CheckState->Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Place in LiquidCheck Check pH & Solvents Liquid->LiquidCheck AcidStream Aqueous Acidic Stream (Do NOT mix with Cyanides) LiquidCheck->AcidStream If Aqueous OrganicStream Organic Solvent Stream (Halogenated/Non-Halogenated) LiquidCheck->OrganicStream If in Solvent

Figure 1: Segregation logic flow ensuring chemical compatibility and proper waste stream selection.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Use this for expired bottles, spill cleanup residues, or weighing boat scraps.

  • PPE Requirement: Nitrile gloves (double gloving recommended due to acidity), safety goggles, and lab coat.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Do not use metal containers (corrosion risk).[1]

  • Bagging: Place the solid material into a clear plastic zip-top bag first. Squeeze out excess air and seal.

  • Labeling:

    • Affix a hazardous waste tag to the outer container.[1][2]

    • Chemical Name: "2-Isopropylpiperazine dihydrochloride."

    • Hazards: Check "Corrosive" and "Irritant."[3][4][5]

  • Secondary Containment: Store the jar in a plastic bin until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or aqueous extractions.

  • pH Check: Dip a pH strip into the waste.

    • If pH < 2: It is D002 Corrosive waste.

    • If pH > 2: It is General Chemical waste.

  • Solvent Compatibility:

    • If dissolved in Water : Dispose in "Aqueous Waste" carboy.

    • If dissolved in Methanol/DCM : Dispose in "Organic Solvent" carboy.

  • Neutralization (Optional but Recommended):

    • Expert Insight: If you have a large volume (>500mL) of highly acidic aqueous solution, slowly neutralize to pH 5-9 using Sodium Bicarbonate before adding to the main waste carboy. This prevents exothermic "geysers" when mixing with other wastes.

    • Caution: Add bicarbonate slowly to avoid rapid CO₂ evolution and foaming.

Protocol C: Empty Containers (The "Triple Rinse" Rule)

Regulatory compliance for "RCRA Empty" status.[2][6][7][8]

  • Verify Empty: The container must be empty by normal means (pouring/scraping). No more than 1 inch (2.5 cm) of residue should remain.[5][8]

  • The Rinse:

    • Add water (approx. 10% of bottle volume).

    • Cap and shake vigorously for 10 seconds.

    • Pour rinsate into your Aqueous Waste container (Protocol B).

    • Repeat 3 times.

  • Defacing: Cross out the label with a permanent marker. Remove the cap (dispose of cap in solid trash).

  • Final Disposal: The bottle can now be recycled or thrown in regular glass trash, depending on facility rules.

Operational Workflow Diagram

The following workflow summarizes the lifecycle of the chemical from bench to disposal, ensuring no steps are missed.

DisposalWorkflow Bench Benchtop Usage Eval Evaluate Waste Bench->Eval Rinse Triple Rinse (Water) Eval->Rinse Empty Bottle Pickup EHS Pickup Eval->Pickup Bulk Waste Rinsate Collect Rinsate (Hazardous Waste) Rinse->Rinsate Liquid Trash Glass Recycle/Trash (Defaced Label) Rinse->Trash Clean Bottle Rinsate->Pickup

Figure 2: Lifecycle workflow for container management and waste routing.

Emergency Procedures (Spills)

  • Small Spill (< 50g):

    • Isolate the area.[9]

    • Cover with Sodium Bicarbonate or a commercial acid spill kit to neutralize the HCl.

    • Wait for fizzing to stop.

    • Sweep up into a dustpan and dispose of as Solid Hazardous Waste (Protocol A).

    • Clean surface with soap and water.[10][11] REMINDER: NO BLEACH.

  • Large Spill / Exposure:

    • Skin Contact: Brush off dry powder before rinsing. Then flush with water for 15 minutes.

    • Eye Contact: Flush immediately at an eyewash station for 15 minutes.

    • Inhalation: Move to fresh air. The dihydrochloride dust is a potent respiratory irritant.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][9] National Academies Press.

  • Stanford University Environmental Health & Safety. (2023). Sodium Hypochlorite (Bleach) Safety Fact Sheet & Incompatibility Guide. (Confirming Amine/Bleach Hazards).[3]

  • Fisher Scientific. (2024). Safety Data Sheet: N-Isopropylpiperazine.[12] (Parent amine data for toxicity reference).

Sources

Handling

Personal Protective Equipment (PPE) for Handling 2-Isopropylpiperazine dihydrochloride

[1][2] Executive Summary: The "Need-to-Know" 2-Isopropylpiperazine dihydrochloride (CAS: 1217663-39-2 or 84468-53-1) is not a generic "white powder." It is a dihydrochloride salt of a piperazine derivative. This chemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Need-to-Know"

2-Isopropylpiperazine dihydrochloride (CAS: 1217663-39-2 or 84468-53-1) is not a generic "white powder." It is a dihydrochloride salt of a piperazine derivative. This chemical identity dictates two critical, non-negotiable safety parameters:

  • Acidity: Upon contact with moisture (sweat, mucous membranes, ocular fluid), it hydrolyzes to release hydrochloric acid (HCl), causing immediate irritation or chemical burns.

  • Sensitization: The piperazine moiety is a documented respiratory and dermal sensitizer .[1] Repeated exposure to dust, even at sub-irritant levels, can trigger irreversible occupational asthma or contact dermatitis.

Immediate Action Required:

  • Minimum PPE: Nitrile gloves (double-gloved), safety goggles (not glasses), and an N95 respirator.

  • Prohibited: Handling open powder on an open benchtop without local exhaust ventilation (LEV).

Part 1: Risk Assessment & Hazard Identification

Why we choose specific PPE (Causality & Mechanism)

To select the correct PPE, you must understand the mechanism of injury. This is a self-validating risk assessment model.

Hazard ClassMechanism of ActionOperational Implication
Acidic Corrosivity As a .2HCl salt, the compound is acidic. When dust settles on sweaty skin or is inhaled into the lungs, it dissociates.

Moisture Management: PPE must prevent any dust contact with moist membranes (eyes, lungs, sweat). Standard dust masks are insufficient if they lack a tight face seal.
Respiratory Sensitization Piperazines react with proteins in the respiratory tract to form haptens, triggering an immune response (IgE mediated).Zero Tolerance for Dust: You cannot "smell" the danger. By the time you cough, you have already been exposed. HEPA filtration (P100/N95) is mandatory.
Ocular Damage The combination of acidity and the organic amine structure can cause rapid corneal clouding and irreversible damage.Sealed Protection: Safety glasses with gaps are unacceptable. Unvented or indirect-vent goggles are required to prevent dust migration.

Part 2: The PPE Matrix

Select equipment based on your operational scale.

Decision Logic Diagram

The following workflow dictates your PPE requirements based on the state of matter and quantity handled.

PPE_Decision_Matrix Start Handling 2-Isopropylpiperazine 2HCl State State of Matter? Start->State Solid Solid / Powder State->Solid Solution Aqueous / Organic Soln State->Solution Qty_Solid Quantity? Solid->Qty_Solid Solvent_Type Solvent Type? Solution->Solvent_Type Small_Solid < 10 grams Qty_Solid->Small_Solid Large_Solid > 10 grams Qty_Solid->Large_Solid Level_2 LEVEL 2: Double Nitrile Gloves N95/P100 Mask Sleeve Covers Fume Hood Small_Solid->Level_2 Level_3 LEVEL 3: PAPR or Full Face Resp. Chem-Resistant Apron Double Gloves (Long Cuff) Large_Solid->Level_3 Volatile Volatile/Heated Solvent_Type->Volatile Stable Stable/Ambient Solvent_Type->Stable Volatile->Level_2 Level_1 LEVEL 1: Nitrile Gloves (0.11mm) Safety Goggles Lab Coat Fume Hood Stable->Level_1

Figure 1: PPE Selection Logic based on physical state and quantity. Note that solids always require respiratory protection due to sensitization risks.

Technical Specifications Table
PPE ComponentMaterial SpecificationCritical Validation Check
Hand Protection Nitrile Rubber (Min thickness: 0.11 mm). Recommendation: Double glove. Inner glove: bright color; Outer glove: dark color (to spot tears).Check for pinholes by inflating with air before donning. Change immediately if splashed.[2]
Eye Protection Indirect Vent Goggles (ANSI Z87.1+). Prohibited: Standard safety glasses or contact lenses.Ensure seal is tight against the temple and cheekbone. Dust can bypass loose glasses.
Respiratory N95 or P100 (NIOSH approved) for solids. Half-face respirator with Acid Gas/Organic Vapor/P100 cartridges if heating or reacting.Perform a "Negative Pressure Seal Check" every time you don the mask.
Body Defense High-neck Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers .Ensure wrists are not exposed between glove and coat cuff (the "wrist gap" is a common burn site).

Part 3: Operational Protocol

Step-by-step handling to ensure containment.

Donning Sequence (The "Clean to Dirty" Flow)
  • Inspection: Verify Fume Hood airflow is >100 fpm (face velocity).

  • Body: Don lab coat. Put on Tyvek sleeve covers (tucked under lab coat cuffs).

  • Respiratory: Don N95/Respirator. Perform seal check.

  • Eyes: Don goggles. Adjust strap for tight seal.

  • Hands: Wash hands. Don Inner Gloves . Don Outer Gloves (pull over sleeve cover).

Handling & Weighing
  • Static Control: Piperazine salts are often hygroscopic and static-prone. Use an anti-static gun or bar inside the hood before weighing to prevent powder "jumping."

  • Weighing: Perform all weighing inside the chemical fume hood. Do not transport open containers across the lab.

  • Dissolution: Add the solid to the solvent, not vice versa, to minimize splash risk. If dissolving in water, expect a slight exotherm and pH drop.

Doffing (The Critical Step)

Most exposure occurs when taking PPE off.

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid hazardous waste.[3]

  • Goggles: Remove by the strap (do not touch the front lens). Wipe down with 70% Ethanol.

  • Coat/Sleeves: Remove coat. Dispose of sleeve covers.

  • Hands: Wash inner gloves with soap/water before removing them.

  • Final Wash: Wash hands with soap and water for 20 seconds.

Part 4: Emergency & Disposal Logistics

Spill Response Workflow

Scenario: You have spilled 5g of powder on the floor.

Spill_Response Alert 1. ALERT & EVACUATE Notify nearby personnel. Mark the zone. PPE_Up 2. PPE UPGRADE Don N95/P100, Goggles, Double Gloves. Alert->PPE_Up Contain 3. CONTAIN Cover powder with Paper Towels dampened with Sodium Bicarbonate soln. PPE_Up->Contain Neutralize 4. NEUTRALIZE & CLEAN Wipe inward from edges. Do not create dust. Contain->Neutralize Dispose 5. DISPOSAL Place waste in Solid Hazardous Waste container. Neutralize->Dispose

Figure 2: Spill response protocol emphasizing dust suppression and neutralization.[4][5]

Waste Disposal

Never flush piperazine salts down the drain. They are harmful to aquatic life and can form carcinogenic nitrosamines in wastewater systems.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Corrosive."

  • Liquid Waste:

    • Adjust pH to neutral (pH 6-8) using dilute NaOH or Sodium Bicarbonate.

    • Collect in "Aqueous Basic/Neutral Waste" container.

    • Labeling: Explicitly list "2-Isopropylpiperazine dihydrochloride" on the tag. Do not just write "Organic Waste."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773229, 2-Isopropylpiperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine dihydrochloride - Classification and Labelling. (Establishes sensitization and irritation hazards).[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

Sources

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